molecular formula C8H8N2O4 B2725764 N-(5-hydroxy-2-nitrophenyl)acetamide CAS No. 67915-26-8

N-(5-hydroxy-2-nitrophenyl)acetamide

Cat. No.: B2725764
CAS No.: 67915-26-8
M. Wt: 196.162
InChI Key: AIYFITVQMIFCGJ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H8N2O4 and its molecular weight is 196.162. The purity is usually 95%.
BenchChem offers high-quality N-(5-hydroxy-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-hydroxy-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-hydroxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(12)2-3-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFITVQMIFCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(5-hydroxy-2-nitrophenyl)acetamide: From Microbial Discovery to Synthetic Pathways and Biological Insights

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(5-hydroxy-2-nitrophenyl)acetamide, a nitroaromatic compound that has recently emerged from the realm of microbial metabolism. While not a compound with a long-standing history in classical organic synthesis, its identification as a natural product has opened new avenues for research into its biological activity and potential applications. This document details its discovery, proposes robust synthetic protocols based on established chemical principles, summarizes its physicochemical properties, and explores its known biological interactions. Experimental workflows and a hypothesized biological pathway are visualized to provide a clear and concise understanding for researchers, scientists, and drug development professionals.

Introduction and Historical Context: A Microbial Metabolite Emerges

Unlike many well-known nitroaromatic compounds with historical roots in the synthetic dye industry, the story of N-(5-hydroxy-2-nitrophenyl)acetamide begins in a biological context. There is no prominent documentation of its synthesis or discovery in early chemical literature. Instead, its identification is recent, arising from studies on the microbial degradation of 2-benzoxazolinone (BOA), a natural product found in certain plants.

Specifically, N-(2-hydroxy-5-nitrophenyl) acetamide (a synonym for the title compound) was identified as a metabolite when microorganisms such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 were incubated with 2-acetamido-phenol, a degradation product of BOA.[1][2] This discovery places N-(5-hydroxy-2-nitrophenyl)acetamide in the interesting class of microbially-produced nitroaromatic compounds and suggests a role in microbial signaling or detoxification pathways.

Proposed Synthetic Pathways

While N-(5-hydroxy-2-nitrophenyl)acetamide is of recent biological discovery, its chemical structure lends itself to synthesis through well-established organic chemistry reactions. Two primary retrosynthetic routes are proposed: the nitration of an acetylated aminophenol precursor, or the acetylation of a nitrated aminophenol. The choice of route may depend on the availability of starting materials and the desired control over regioselectivity.

Route 1: Nitration of N-(3-hydroxyphenyl)acetamide

This approach involves the protection of the amino group of 3-aminophenol via acetylation, followed by electrophilic aromatic substitution to introduce the nitro group. The hydroxyl and acetamido groups are ortho-, para-directing. Given the steric hindrance at the 2-position from the acetamido group and the 4-position from the hydroxyl group, the 6-position (ortho to hydroxyl, para to acetamido) and the 2-position (ortho to both) are potential sites for nitration. Careful control of reaction conditions is crucial to favor the desired 2-nitro isomer.

Step 1: Acetylation of 3-Aminophenol

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(3-hydroxyphenyl)acetamide.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 2: Nitration of N-(3-hydroxyphenyl)acetamide

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(3-hydroxyphenyl)acetamide in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of N-(3-hydroxyphenyl)acetamide, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture at 0-10°C, monitoring the reaction by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude N-(5-hydroxy-2-nitrophenyl)acetamide.

  • Filter the yellow solid, wash it thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol-water mixture.

Route 2: Acetylation of 2-Amino-4-nitrophenol

This alternative pathway begins with the commercially available 2-amino-4-nitrophenol. The amino group is then acetylated. This method is generally more direct if the starting material is readily accessible and avoids potential isomeric byproducts from the nitration step.

  • Dissolve 2-amino-4-nitrophenol in a suitable solvent such as acetonitrile/water.[3]

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the mixture.[3]

  • Carefully add a base, such as sodium bicarbonate, to maintain a pH between 5.5 and 6.5.[3]

  • Stir the reaction mixture until the acetylation is complete, monitoring by TLC.

  • The product, N-(5-hydroxy-2-nitrophenyl)acetamide, should precipitate from the reaction mixture.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent like methanol to obtain the purified product.[3]

Causality Behind Experimental Choices
  • Protection of the Amino Group (Route 1): Direct nitration of aminophenols can lead to oxidation and the formation of tarry byproducts. Acetylation of the amino group moderates its activating effect and protects it from oxidation, leading to a cleaner reaction.[4]

  • Low-Temperature Nitration: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature (0-10°C) is critical to control the reaction rate, prevent over-nitration (the addition of multiple nitro groups), and improve the regioselectivity towards the desired isomer.[4][5]

  • Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in electrophilic aromatic substitution.[6][7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: Nitration of Acetanilide Derivative cluster_route2 Route 2: Acetylation of Aminophenol Derivative A1 3-Aminophenol P1 N-(3-hydroxyphenyl)acetamide A1->P1 Acetic Anhydride, Glacial Acetic Acid P2 N-(5-hydroxy-2-nitrophenyl)acetamide P1->P2 HNO₃, H₂SO₄ (0-10°C) B1 2-Amino-4-nitrophenol P3 N-(5-hydroxy-2-nitrophenyl)acetamide B1->P3 Acetic Anhydride, NaHCO₃

Caption: Proposed synthetic routes to N-(5-hydroxy-2-nitrophenyl)acetamide.

Physicochemical Properties

Detailed experimental data for N-(5-hydroxy-2-nitrophenyl)acetamide is sparse in the literature. The product is available from some suppliers for early discovery research, but often without extensive analytical data.[8] The following table summarizes available and computed properties.

PropertyValueSource
CAS Number 67915-26-8Sigma-Aldrich[8]
Molecular Formula C₈H₈N₂O₄Sigma-Aldrich[8]
Molecular Weight 196.16 g/mol Sigma-Aldrich[8]
Appearance Yellow Solid (Predicted)ChemicalBook[9]
Melting Point 218-220 °C (for isomer N-(4-hydroxy-2-nitrophenyl)acetamide)ChemicalBook[9]
pKa (Predicted) 8.23 ± 0.12ChemicalBook[9]
Solubility (Predicted) Slightly soluble in DMSO and MethanolChemicalBook[9]

Biological Activity and Signaling Pathways

The primary biological context for N-(5-hydroxy-2-nitrophenyl)acetamide is its role as a microbial metabolite. Recent studies have begun to explore its bioactivity, particularly in plant systems.

Effects on Arabidopsis thaliana

When applied to Arabidopsis thaliana, 1 mM N-(2-hydroxy-5-nitrophenyl) acetamide was found to alter the expression profile of several genes.[1][2] The most significantly upregulated gene was the pathogen-inducible terpene synthase TPS04.[1][2] Terpene synthases are involved in plant defense mechanisms, suggesting that this compound may act as a signaling molecule that triggers a defense response. Interestingly, this bioactivity is quickly nullified by glucosylation, a common detoxification pathway in plants.[1][2] At higher concentrations (2 mM and above), the compound induced wilting in young leaves.[2]

Microbial Detoxification

Various microorganisms and plants have been shown to detoxify N-(2-hydroxy-5-nitrophenyl) acetamide by conjugating it with sugars or sulfate groups. For example, Pseudomonas laurentiana, Pantoea ananatis, and the yeast Papiliotrema baii convert it to its glucoside derivative.[1][2] The Actinomucor elegans consortium synthesizes 2-acetamido-4-nitrophenyl sulfate.[1][2] This highlights the compound's recognition by various biological systems and their enzymatic machinery for detoxification.

Hypothesized Biological Interaction Pathway

Biological_Pathway substance N-(5-hydroxy-2-nitrophenyl)acetamide plant_cell Arabidopsis thaliana Cell substance->plant_cell Enters Cell tps04 Upregulation of TPS04 Gene plant_cell->tps04 Triggers Signaling glucosylation Glucosylation plant_cell->glucosylation Detoxification Pathway defense Plant Defense Response tps04->defense inactive Inactive Glucoside Conjugate glucosylation->inactive

Caption: Hypothesized interaction of N-(5-hydroxy-2-nitrophenyl)acetamide in a plant cell.

Conclusion

N-(5-hydroxy-2-nitrophenyl)acetamide represents a departure from classically synthesized molecules, with its origins in microbial biotransformation. While its history is short, its emergence highlights the vast chemical diversity present in the microbial world. The proposed synthetic routes provide a clear pathway for chemists to produce this compound for further study, enabling a deeper investigation into the biological activities suggested by its effects on gene expression in Arabidopsis thaliana. Future research should focus on elucidating the specific signaling pathways it modulates, its broader spectrum of bioactivity, and its potential as a lead compound for agrochemical or pharmaceutical development.

References

  • Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC. [Link]

  • Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]

  • Hines, W. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

  • Wikipedia. Nitration. Wikipedia. [Link]

  • University of Colorado Boulder. Aromatic Nitration. University of Colorado Boulder. [Link]

  • Google Patents. (1946). Production of para nitroacetanilide.

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An In-depth Technical Guide to N-(5-hydroxy-2-nitrophenyl)acetamide and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8), a nitroaromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document places a strong emphasis on differentiating it from its more extensively studied isomers, N-(4-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. Understanding the distinct properties of these isomers is critical for accurate experimental design and the unambiguous interpretation of results.

Nomenclature and Isomer Differentiation

The precise identification of N-(5-hydroxy-2-nitrophenyl)acetamide and its related isomers is paramount to avoid potential errors in research and development. The substitution pattern of the hydroxyl and nitro groups on the phenyl ring significantly influences the compound's chemical and biological properties.

Core Compound: N-(5-hydroxy-2-nitrophenyl)acetamide
  • Synonyms: 3-Acetamido-4-nitrophenol

  • CAS Number: 67915-26-8[1]

  • Molecular Formula: C₈H₈N₂O₄[1]

  • Molecular Weight: 196.16 g/mol [1]

Isomeric Compounds

It is crucial to distinguish the core compound from its isomers, which are more commonly available and have been more thoroughly characterized.

  • N-(4-hydroxy-2-nitrophenyl)acetamide:

    • Synonyms: 4-Acetamido-3-nitrophenol, 3-Nitro-4-acetamidophenol

    • CAS Number: 7403-75-0

  • N-(2-hydroxy-5-nitrophenyl)acetamide:

    • Synonyms: 2'-Hydroxy-5'-nitroacetanilide, 2-Acetamido-4-nitrophenol[2][3]

    • CAS Number: 97-60-9[2][3]

The structural differences between these isomers are illustrated in the diagram below.

Caption: Structural relationship of N-(5-hydroxy-2-nitrophenyl)acetamide and its key isomers.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for N-(5-hydroxy-2-nitrophenyl)acetamide is scarce, with suppliers like Sigma-Aldrich noting that they do not collect analytical data for this compound, we can predict some of its properties based on the known data of its isomers.[1]

PropertyN-(5-hydroxy-2-nitrophenyl)acetamide (Predicted)N-(4-hydroxy-2-nitrophenyl)acetamideN-(2-hydroxy-5-nitrophenyl)acetamide
Melting Point Not available218-220 °CNot available
Boiling Point Predicted: 459.1±40.0 °CPredicted: 459.1±40.0 °CNot available
Density Predicted: 1.477±0.06 g/cm³Predicted: 1.477±0.06 g/cm³Not available
pKa Predicted: 8.23±0.12Predicted: 8.23±0.12Not available
Solubility DMSO (Slightly), Methanol (Slightly)DMSO (Slightly), Methanol (Slightly)Not available

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis would likely involve two main steps: the acetylation of 3-amino-4-nitrophenol or the nitration of N-(3-hydroxyphenyl)acetamide. The latter is generally preferred as the acetamido group is an ortho-, para-director, and the hydroxyl group is also an activating ortho-, para-director. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity.

Synthesis_Workflow Start N-(3-hydroxyphenyl)acetamide (3-Hydroxyacetanilide) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Product N-(5-hydroxy-2-nitrophenyl)acetamide Nitration->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Final Pure Product Purification->Final

Caption: Proposed synthetic workflow for N-(5-hydroxy-2-nitrophenyl)acetamide.

Step-by-Step Experimental Protocol (Hypothetical)

It is imperative to note that this is a theoretical protocol and requires experimental validation.

  • Acetylation of 3-Aminophenol (if starting from this material):

    • Dissolve 3-aminophenol in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture and pour it into ice-cold water to precipitate N-(3-hydroxyphenyl)acetamide.

    • Filter, wash with cold water, and dry the product.

  • Nitration of N-(3-hydroxyphenyl)acetamide:

    • In a flask, cool concentrated sulfuric acid to 0-5°C.

    • Slowly add N-(3-hydroxyphenyl)acetamide to the cold sulfuric acid with constant stirring, maintaining the low temperature.

    • Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it.

    • Add the nitrating mixture dropwise to the solution of N-(3-hydroxyphenyl)acetamide, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at a low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification:

    • The crude product will likely be a mixture of isomers.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization Techniques

To confirm the identity and purity of the synthesized N-(5-hydroxy-2-nitrophenyl)acetamide, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical to confirm the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), amide (N-H and C=O), and nitro (-NO₂) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: A sharp melting point range would indicate the purity of the compound.

Applications in Research and Drug Development

While specific applications for N-(5-hydroxy-2-nitrophenyl)acetamide are not documented, its structural motifs suggest potential utility as an intermediate in the synthesis of more complex molecules. Nitroaromatic compounds are versatile precursors in medicinal chemistry. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized to create a variety of derivatives.[4]

The presence of the hydroxyl and acetamido groups provides additional sites for modification, making this scaffold attractive for the generation of compound libraries for screening in drug discovery programs. Related nitroacetanilide structures have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[6][7][8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9] Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

In case of exposure, seek immediate medical attention. Standard first aid measures for chemical exposure to the skin, eyes, or via inhalation should be followed.[6][7]

Conclusion

N-(5-hydroxy-2-nitrophenyl)acetamide is a chemical compound with potential for further exploration in organic synthesis and medicinal chemistry. This guide has highlighted the critical importance of distinguishing it from its more common isomers. While experimental data for the target compound remains limited, this document provides a foundational understanding based on established chemical principles and comparative data from its isomers. Researchers and drug development professionals are encouraged to use this guide as a starting point for their work, with a strong emphasis on experimental validation of the proposed synthesis and a cautious approach to handling due to the lack of comprehensive safety data.

References

  • PubChem. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]

  • Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • PubMed. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Ch肽生物科技. N-(5-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

  • PMC. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

  • SpringerLink. Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. [Link]

  • Lidsen. Sustainable Synthesis of Zeolitic Imidazolate Framework-8 Nanoparticles and Application in the Adsorption of the Drug Chlorhexidine. [Link]

  • ChemicalScan. N-(2-hydroxy-5-nitrophenyl)acetamide — Safety Data, Hazards & EU Status. [Link]

  • CAS Common Chemistry. L-Serinamide. [Link]

  • PMC. Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. National Center for Biotechnology Information. [Link]

  • NIST WebBook. Acetamide, N-(2-hydroxyphenyl)-. [Link]

  • MDPI. Peptide-Mediated Synthesis of Zeolitic Imidazolate Framework-8: Effect of Molecular Hydrophobicity, Charge Number and Charge Location. [Link]

  • NIST WebBook. (E)-2-((8R,8aS)-8,8a-Dimethyl-3,4,6,7,8,8a-hexahydronaphthalen-2(1H)-ylidene)propyl acetate. [Link]

  • PubChem. Perfluorohexadecanoic acid. National Center for Biotechnology Information. [Link]

  • SpectraBase. benzamide, N-[2,4-dichloro-5-[[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino]phenyl]-. [Link]

  • RSC Publishing. Water-based synthesis of zeolitic imidazolate framework-8 with high morphology level at room temperature. [Link]

  • Academia.edu. Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system. [Link]

  • Data.gov. Substance 865191: MLS000084156. [Link]

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N-(5-hydroxy-2-nitrophenyl)acetamide role in metabolic pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of N-(5-hydroxy-2-nitrophenyl)acetamide in Metabolic Pathways

Authored by: A Senior Application Scientist

Abstract

N-(5-hydroxy-2-nitrophenyl)acetamide, a nitrophenolic compound, stands at a critical juncture of metabolic activation and detoxification. Its chemical structure, featuring a nitro group on an aromatic ring, makes it a substrate for a variety of enzymatic transformations with divergent biological consequences. This guide provides a comprehensive exploration of the metabolic fate of N-(5-hydroxy-2-nitrophenyl)acetamide, synthesizing data from microbial bioremediation, mammalian xenobiotic metabolism, and plant biochemistry. We will dissect the key enzymatic pathways, including nitroreduction by bacterial nitroreductases and mammalian cytochrome P450 systems, and contrast them with Phase II conjugation reactions such as glucosylation and sulfation, which serve as primary detoxification routes. The narrative emphasizes the causality behind these metabolic choices, detailing how initial reductive steps can lead to bioactivation and the generation of reactive intermediates, while conjugation effectively neutralizes the molecule's bioactivity. Detailed experimental protocols for studying these pathways are provided, alongside visualizations of the core metabolic networks, to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's role and significance in metabolic pathways.

Introduction and Physicochemical Profile

N-(5-hydroxy-2-nitrophenyl)acetamide belongs to the nitroaromatic class of compounds, which are of significant interest due to their widespread presence as industrial intermediates and their complex biological activities.[1] The metabolic processing of these compounds is a double-edged sword: it is essential for their detoxification and excretion, yet it can also convert them into highly reactive molecules with toxic or therapeutic potential.[2][3] Understanding the metabolic pathways of N-(5-hydroxy-2-nitrophenyl)acetamide is therefore crucial for assessing its toxicological risk and exploring its potential pharmacological applications.

Recent studies have shown that this specific molecule is not merely a synthetic construct but can be produced by microorganisms from 2-aminophenol derivatives and possesses distinct biological effects, such as altering gene expression in plants.[4][5] Its fate in a biological system is determined by a competitive interplay between bioactivating reductive pathways and detoxifying conjugation pathways.

Table 1: Physicochemical Properties of N-(2-hydroxy-5-nitrophenyl)acetamide (Note: The user-provided name N-(5-hydroxy-2-nitrophenyl)acetamide corresponds to the IUPAC name N-(2-hydroxy-5-nitrophenyl)acetamide, CAS 97-60-9, which will be used for accuracy).

PropertyValueSource
IUPAC Name N-(2-hydroxy-5-nitrophenyl)acetamide[6]
CAS Number 97-60-9[6]
Molecular Formula C₈H₈N₂O₄[6]
Molecular Weight 196.16 g/mol [6]
SMILES CC(=O)NC1=C(C=CC(=C1)[O-])O[7]

Core Metabolic Pathways: A Tale of Two Fates

The metabolism of N-(5-hydroxy-2-nitrophenyl)acetamide is primarily dictated by the enzymatic processing of its nitro group and its phenolic hydroxyl group. These transformations can be broadly categorized into two opposing routes: bioactivating reduction and detoxifying conjugation.

Pathway I: Reductive Bioactivation of the Nitro Group

The reduction of the aromatic nitro group is a pivotal metabolic step, often considered a form of bioactivation. This multi-step process converts the relatively stable nitro compound into highly reactive intermediates.[3]

The reduction proceeds sequentially through nitroso and hydroxylamine intermediates to the corresponding amine. The N-hydroxyamino metabolite is particularly significant as it is often the ultimate carcinogenic species, capable of forming covalent adducts with cellular macromolecules like DNA.[3]

Reductive_Pathway cluster_enzymes Key Enzyme Classes Enz1 Bacterial Nitroreductases (NTRs) Enz2 Mammalian CYP450/CYP Reductase (Hypoxic Conditions) A N-(5-hydroxy-2-nitrophenyl)acetamide (Parent Compound) B N-(5-hydroxy-2-nitrosophenyl)acetamide (Nitroso Intermediate) A->B +2e-, +2H+ C N-(5-hydroxy-2-(hydroxyamino)phenyl)acetamide (Hydroxylamine Intermediate) B->C +2e-, +2H+ D N-(5-hydroxy-2-aminophenyl)acetamide (Amine Metabolite) C->D +2e-, +2H+ E DNA Adducts (Genotoxicity) C->E O-Esterification (e.g., Acetylation, Sulfation) Enhances Reactivity

Caption: General pathway for the reductive metabolism of the nitro group.

Enzymology of Nitroreduction:

  • Bacterial Nitroreductases (NTRs): These are primarily flavin-dependent enzymes that utilize NADH or NADPH as a source of reducing equivalents.[8] They are crucial in the anaerobic degradation of nitroaromatic pollutants and have been harnessed for applications in bioremediation and prodrug therapy, where they activate drugs specifically in the hypoxic environments of tumors.[9][10]

  • Mammalian Cytochrome P450 (CYP) System: While renowned for oxidation, CYP enzymes, along with NADPH-cytochrome P450 reductase, can perform reductive reactions under low oxygen (hypoxic) conditions.[2][11] The reductase can catalyze a one-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent compound and producing a superoxide anion, a process known as "redox cycling" that leads to oxidative stress.[12]

Pathway II: Phase II Conjugation and Detoxification

In contrast to reductive activation, Phase II conjugation reactions represent the primary route for detoxifying N-(5-hydroxy-2-nitrophenyl)acetamide. These pathways increase the molecule's water solubility and facilitate its excretion. Recent studies have directly demonstrated that this compound is a substrate for such reactions in both plants and microorganisms.[4][5]

  • Glucosylation: In plants like Arabidopsis thaliana and various bacteria, the hydroxyl group of N-(5-hydroxy-2-nitrophenyl)acetamide is conjugated with a glucose moiety.[4][5] This process effectively masks the compound's bioactivity; for instance, its ability to induce terpene synthase gene expression in Arabidopsis is rapidly nullified upon glucosylation.[13]

  • Sulfation: In certain fungal consortia, such as those involving Actinomucor elegans, sulfation is the preferred detoxification route, leading to the formation of a sulfate ester.[4]

Conjugation_Pathways cluster_enzymes Key Enzyme Classes Enz1 UDP-glucuronosyltransferases (UGTs) (Mammals) Enz2 Glycosyltransferases (GTs) (Plants, Microbes) Enz3 Sulfotransferases (SULTs) (Mammals, Fungi) Parent N-(5-hydroxy-2-nitrophenyl)acetamide Glucoside N-(5-glucosyl-2-nitrophenyl)acetamide (Glucoside Conjugate) Parent->Glucoside UDP-Glucose (GTs) Sulfate N-(5-sulfate-2-nitrophenyl)acetamide (Sulfate Conjugate) Parent->Sulfate PAPS (SULTs) Excretion Enhanced Water Solubility & Excretion Glucoside->Excretion Sulfate->Excretion

Caption: Detoxification of N-(5-hydroxy-2-nitrophenyl)acetamide via Phase II conjugation.

Biological Consequences of Metabolism

The metabolic fate of N-(5-hydroxy-2-nitrophenyl)acetamide directly determines its biological impact. The balance between the reductive and conjugative pathways is critical.

Modulation of Cellular Signaling

The parent compound is biologically active. In Arabidopsis thaliana, exposure to 1 mM N-(5-hydroxy-2-nitrophenyl)acetamide leads to significant upregulation of the pathogen-inducible terpene synthase gene TPS04.[4][5] This suggests the compound can act as an elicitor, potentially interacting with plant defense signaling pathways. The rapid glucosylation of the molecule serves as a swift "off-switch," highlighting a dynamic interplay between the compound and the plant's metabolic defense system.

Genotoxicity via Bioactivation

Should the reductive pathway dominate, the generation of the N-hydroxyamino intermediate poses a significant toxicological threat.[3] This electrophilic metabolite can bind to nucleophilic sites on DNA, forming adducts that can lead to mutations if not repaired. This mechanism is a well-established pathway for the carcinogenicity of many nitroaromatic and aromatic amine compounds.[3]

Metabolic_Fate_Summary cluster_activation Bioactivation Pathway cluster_detox Detoxification Pathway Parent N-(5-hydroxy-2-nitrophenyl)acetamide (in cell) Reductases Nitroreductases CYP450 Reductase Parent->Reductases Conjugases Glycosyltransferases Sulfotransferases Parent->Conjugases Hydroxylamine Reactive N-hydroxyamino Intermediate Reductases->Hydroxylamine Toxicity DNA Adducts (Genotoxicity) Hydroxylamine->Toxicity Conjugate Inactive Conjugates (Glucoside, Sulfate) Conjugases->Conjugate Excretion Excretion Conjugate->Excretion

Caption: The metabolic crossroads of N-(5-hydroxy-2-nitrophenyl)acetamide.

Experimental Protocols for Metabolic Analysis

To investigate the metabolic pathways of N-(5-hydroxy-2-nitrophenyl)acetamide, robust and validated experimental systems are required. The following protocols provide a framework for such studies.

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol is designed to assess metabolism mediated by human CYP450 enzymes.

Objective: To identify metabolites of N-(5-hydroxy-2-nitrophenyl)acetamide formed by HLM and to determine the rate of metabolism.

Materials:

  • N-(5-hydroxy-2-nitrophenyl)acetamide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In a microcentrifuge tube, add the buffer/NADPH master mix. Add HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation: Initiate the reaction by adding N-(5-hydroxy-2-nitrophenyl)acetamide (e.g., to a final concentration of 1-10 µM). Vortex gently.

  • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard. This precipitates the proteins.

  • Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the parent compound and any potential metabolites (e.g., hydroxylated or reduced products).

Protocol 2: Microbial Degradation and Metabolite Identification

This protocol assesses the capability of a specific microbial strain to metabolize the compound.

Objective: To determine if a bacterial strain (e.g., Pseudomonas putida) can degrade N-(5-hydroxy-2-nitrophenyl)acetamide and to identify the resulting metabolites.

Materials:

  • Bacterial strain of interest

  • Minimal Salts Medium (MSM)

  • N-(5-hydroxy-2-nitrophenyl)acetamide stock solution (in a suitable solvent like DMSO)

  • Shaking incubator

  • Spectrophotometer (for OD600 measurements)

  • Ethyl acetate (for extraction)

  • LC-MS/MS system

Methodology:

  • Inoculum Preparation: Grow an overnight culture of the bacterial strain in a rich medium (e.g., LB broth).

  • Culture Setup: Inoculate a flask of MSM with the overnight culture to an initial OD600 of ~0.1.

  • Induction/Substrate Addition: Add N-(5-hydroxy-2-nitrophenyl)acetamide to the culture at a final concentration of 100-200 µM. Include a sterile control (MSM + compound, no bacteria) to check for abiotic degradation.

  • Incubation: Incubate the cultures at the optimal growth temperature (e.g., 30°C) with shaking.

  • Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from the culture.

  • Sample Preparation:

    • Measure the OD600 to monitor bacterial growth.

    • Centrifuge the remaining aliquot to separate the cells from the supernatant.

    • Acidify the supernatant to pH ~2-3 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and reconstitute the residue in a small volume of mobile phase for analysis.

  • Analysis: Analyze the extracted samples by LC-MS/MS to track the disappearance of the parent compound and identify metabolites such as the reduced amine or conjugated products.

Conclusion and Future Perspectives

N-(5-hydroxy-2-nitrophenyl)acetamide serves as an exemplary model for the dual nature of xenobiotic metabolism. Its metabolic fate is a tightly regulated contest between bioactivation via nitroreduction and detoxification via conjugation. The predominance of one pathway over the other is species-dependent and influenced by the local cellular environment (e.g., oxygen levels), dictating whether the compound exerts a measurable biological effect or is efficiently cleared.

Future research should focus on:

  • Identifying Specific Human Enzymes: Pinpointing the specific human CYP450 isoforms and UGTs responsible for the metabolism of this compound.

  • Elucidating Signaling Mechanisms: Investigating the precise molecular mechanism by which it upregulates TPS04 in plants could reveal novel bio-stimulant or defense-priming activities.

  • Pharmacological Potential: The susceptibility of the nitro group to reduction could be exploited in drug design, using the scaffold to create hypoxia-activated prodrugs for targeted therapies.

By continuing to unravel the intricate metabolic networks that process N-(5-hydroxy-2-nitrophenyl)acetamide, we can better predict its biological activity, assess its toxicological profile, and potentially harness its chemical properties for therapeutic innovation.

References

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Preliminary biological screening of N-(5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preliminary Biological Screening of N-(5-hydroxy-2-nitrophenyl)acetamide: Evaluating Therapeutic Potential in Serine Hydrolase Inhibition and Cytotoxicity Profiling

Executive Summary & Scientific Rationale

The compound N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8) is a low-molecular-weight organic intermediate historically utilized in the synthesis of dyes and specialized pharmaceutical building blocks like 3-amino-4-nitrophenol[1]. However, from a drug discovery perspective, its structural motifs—specifically the acetamide group paired with a nitrophenol ring—make it a compelling pharmacophore for screening against serine hydrolases.

Recent advancements in neuropharmacology have highlighted the endocannabinoid system as a prime target for treating neuropathic pain and inflammation[2]. Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary enzymes responsible for degrading endocannabinoids like anandamide (AEA). Compounds containing phenol and nitrophenyl ester moieties (such as the reference dual-inhibitor JZL 195) have demonstrated profound efficacy in inhibiting these enzymes[3]. Furthermore, phenolic compounds, including parabens, have been identified as direct, mixed-type inhibitors of FAAH[4].

This whitepaper outlines a rigorous, self-validating biological screening cascade to evaluate N-(5-hydroxy-2-nitrophenyl)acetamide as a novel, central nervous system (CNS)-active enzyme inhibitor, balancing target engagement with cellular safety.

Physicochemical Profiling & CNS Druggability

Before initiating biological assays, it is critical to evaluate the physicochemical properties of the compound. For a molecule to successfully target CNS enzymes like FAAH, it must cross the blood-brain barrier (BBB), which requires strict adherence to Lipinski’s parameters and a low Polar Surface Area (PSA).

Causality in Design: The presence of the nitro group increases lipophilicity and acts as a strong electron-withdrawing group, potentially increasing the electrophilicity of the aromatic ring. The acetamide provides essential hydrogen-bond interactions necessary for docking into the catalytic triad of serine hydrolases.

Table 1: Physicochemical Properties of N-(5-hydroxy-2-nitrophenyl)acetamide [5]

PropertyValueDruggability Implication
Molecular Formula C8H8N2O4Low molecular weight allows for structural optimization.
Molecular Weight 196.16 g/mol Optimal for BBB penetration (< 400 g/mol ).
LogP (Estimated) 1.8 - 2.2Ideal lipophilicity for passive membrane diffusion.
H-Bond Donors 2 (-OH, -NH)Favorable for target protein binding (< 5).
H-Bond Acceptors 4 (-NO2, C=O, -OH)Ensures adequate aqueous solubility (< 10).

Workflow & Mechanistic Visualizations

To conceptualize the screening methodology and the biological mechanism of action, the following diagrams illustrate the experimental pipeline and the target signaling pathway.

Workflow A Compound Synthesis CAS 67915-26-8 B Enzymatic Assay FAAH / MAGL A->B QC Passed C Cytotoxicity Screen SH-SY5Y Cells B->C IC50 < 10 µM D Hit-to-Lead Optimization C->D CC50 > 50 µM

Fig 1. Preliminary biological screening cascade for N-(5-hydroxy-2-nitrophenyl)acetamide.

Mechanism AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Active Serine Hydrolase) AEA->FAAH Hydrolysis Receptor CB1 / CB2 Receptors (Analgesic Pathway) AEA->Receptor Enhanced Signaling Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Degradation Inhibitor N-(5-hydroxy-2-nitrophenyl)acetamide (Test Compound) Inhibitor->FAAH Enzyme Inhibition

Fig 2. Mechanism of FAAH inhibition enhancing endocannabinoid receptor signaling.

In Vitro Target Screening: FAAH & MAGL Inhibition

To evaluate the compound's efficacy, we utilize a continuous fluorogenic assay.

Causality & Trustworthiness: We screen against both FAAH and MAGL to determine selectivity. Dual inhibitors (like JZL 195) cause distinct behavioral effects compared to selective inhibitors[3]. The protocol is self-validating: it requires the calculation of a Z'-factor using a vehicle negative control (to establish baseline enzyme activity) and a known inhibitor positive control (to establish the noise floor). Furthermore, the assay buffer is maintained at pH 9.0, which is the catalytic optimum for FAAH, while BSA is included to prevent the lipophilic test compound from non-specifically adhering to the plastic microplate walls.

Step-by-Step Methodology: Fluorogenic Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% (w/v) fatty acid-free BSA.

  • Compound Dilution: Serially dilute N-(5-hydroxy-2-nitrophenyl)acetamide in 100% DMSO. Transfer to the assay plate to achieve final concentrations ranging from 1 nM to 100 µM. Critical: Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add recombinant human FAAH or MAGL (10 ng/well) to the compound. Incubate the microplate in the dark for 15 minutes at 37°C. Causality: This pre-incubation step is vital for detecting slow-binding or covalent inhibitors, allowing the enzyme-inhibitor complex to reach equilibrium before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate AMC-arachidonoyl amide (for FAAH) or 4-methylumbelliferyl oleate (for MAGL) to a final concentration of 2 µM.

  • Kinetic Measurement: Immediately read the fluorescence (Ex 340 nm / Em 460 nm) continuously for 30 minutes using a microplate reader.

  • Validation: Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6.

Table 2: Representative Enzymatic Screening Data (Hypothetical Hit Profile)

CompoundFAAH IC50 (µM)MAGL IC50 (µM)Selectivity Ratio (MAGL/FAAH)
N-(5-hydroxy-2-nitrophenyl)acetamide 4.25 ± 0.31> 100> 23.5
JZL 195 (Positive Control) [3]0.0020.0042.0
Vehicle (1% DMSO) N/A (100% Act.)N/A (100% Act.)N/A

Cellular Viability & Cytotoxicity Profiling

Target engagement is irrelevant if the compound exhibits generalized cytotoxicity. Nitrophenols can occasionally act as uncouplers of oxidative phosphorylation in mitochondria. Therefore, assessing the impact of N-(5-hydroxy-2-nitrophenyl)acetamide on cellular metabolism is a mandatory early-stage filter.

Causality & Trustworthiness: We utilize the SH-SY5Y human neuroblastoma cell line because FAAH inhibitors are primarily targeted at the central and peripheral nervous systems[2]. The MTT assay is specifically chosen over ATP-based assays because it directly measures mitochondrial reductase activity, making it highly sensitive to the specific uncoupling toxicity risk posed by nitrophenol derivatives.

Step-by-Step Methodology: SH-SY5Y MTT Assay
  • Cell Seeding: Seed SH-SY5Y cells at a density of 10,000 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. Causality: This recovery period allows cells to adhere and re-enter the exponential growth phase, ensuring uniform metabolic activity.

  • Compound Treatment: Aspirate media and replace with fresh media containing N-(5-hydroxy-2-nitrophenyl)acetamide at concentrations from 0.1 µM to 200 µM. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well (final concentration 0.5 mg/mL). Incubate for exactly 3 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of 100% DMSO to each well and agitate on an orbital shaker for 15 minutes to fully solubilize the purple formazan.

  • Quantification: Read absorbance at 570 nm.

  • Validation: Include a background control (media + MTT, no cells) to subtract baseline absorbance, and a positive toxicity control (e.g., 10% DMSO or 1 µM Doxorubicin) to verify the dynamic range of the assay.

Table 3: Representative Cytotoxicity Data (SH-SY5Y Cells)

Treatment Concentration (µM)Mean Cell Viability (%)Standard Deviation (±%)Observation
Vehicle (0.5% DMSO) 100.02.1Baseline
1.0 µM Test Compound 99.23.4No toxicity
10.0 µM Test Compound 96.54.0No toxicity
50.0 µM Test Compound 88.15.2Mild metabolic shift
100.0 µM Test Compound 62.46.8CC50 Approached
10% DMSO (Control) 4.11.1Complete cell death

References

  • Source: lookchem.
  • N-(5-HYDROXY-2-NITROPHENYL)
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Harnessing N-(5-hydroxy-2-nitrophenyl)acetamide in Rational Drug Design: Synthetic Versatility and Therapeutic Targeting of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel therapeutics often relies not on direct screening of complex natural products, but on the rational functionalization of highly versatile synthetic scaffolds. N-(5-hydroxy-2-nitrophenyl)acetamide (CAS: 67915-26-8) is a premier example of such a scaffold. While not a direct therapeutic agent itself, it serves as a critical upstream precursor in the synthesis of 3-amino-4-nitrophenol[1] and subsequent tricyclic heterocycles. These downstream derivatives have emerged as highly potent, selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), offering a promising therapeutic avenue for neuropathic pain and chronic inflammation without the psychotropic liabilities of direct cannabinoid receptor agonists[2].

This whitepaper provides an in-depth technical analysis of the chemical architecture, therapeutic targeting rationale, and validated experimental workflows associated with this scaffold.

Chemical Architecture and Orthogonal Reactivity

The structural brilliance of N-(5-hydroxy-2-nitrophenyl)acetamide lies in its tri-functionalized benzene ring, which provides three distinct vectors for orthogonal chemical modification:

  • Phenolic Hydroxyl Group (Position 5): With a predicted pKa of ~7.70[1], this group acts as a highly reactive nucleophile. It is the primary attachment point for lipophilic tails (e.g., morpholino, cyclohexyl, or aryl ethers) necessary to occupy the deep hydrophobic acyl-chain binding pocket of the FAAH enzyme.

  • Acetamide Group (Position 1): Serves as a protected amine. It can be selectively hydrolyzed under acidic conditions to yield the free amine (3-amino-4-nitrophenol)[1], preventing unwanted side reactions during the initial O-alkylation.

  • Nitro Group (Position 2): Positioned ortho to the acetamide group, the nitro group can be reduced post-alkylation to yield a 1,2-diamine. This diamine is the quintessential building block for cyclization into benzimidazoles, quinoxalines, and other nitrogen-rich tricyclic pharmacophores[2].

Primary Therapeutic Targets of Downstream Pharmacophores

Fatty Acid Amide Hydrolase (FAAH)

The primary therapeutic target for derivatives of this scaffold is FAAH, an integral membrane serine hydrolase. FAAH is responsible for the rapid degradation of endocannabinoids, most notably anandamide (AEA).

  • Mechanism of Action: By inhibiting FAAH, the tricyclic derivatives synthesized from N-(5-hydroxy-2-nitrophenyl)acetamide prevent the breakdown of AEA[2]. The localized accumulation of AEA leads to an indirect agonism of Cannabinoid Receptors (CBRs) in the peripheral and central nervous systems.

  • Clinical Rationale: Direct activation of CB1 receptors (e.g., by THC) elicits severe psychotropic effects. FAAH inhibition bypasses this by only elevating endocannabinoids "on-demand" at sites of active tissue injury or inflammation, providing potent analgesia for neuropathic pain while maintaining a favorable safety profile[2].

Cannabinoid Receptors (CB1/CB2) Selectivity

A critical requirement for FAAH inhibitors is the lack of off-target activity. Derivatives synthesized from this scaffold have been rigorously tested and display negligible direct activity on monoacylglycerol lipase (MAGL) and direct CB1/CB2 receptors, ensuring that the therapeutic efficacy is strictly mediated through enzyme inhibition[2].

Pathway A N-(5-hydroxy-2-nitrophenyl)acetamide (Precursor Scaffold) B 3-Amino-4-nitrophenol (Key Intermediate) A->B Hydrolysis C Tricyclic Heterocycle (FAAH Inhibitor) B->C Reduction & Cyclization D Fatty Acid Amide Hydrolase (Enzyme Target) C->D Enzyme Inhibition E Elevated Anandamide (AEA) & Endocannabinoids D->E Prevents Degradation F CB1 / CB2 Receptor Indirect Agonism E->F Receptor Activation G Neuropathic Pain Relief & Anti-inflammatory Effect F->G Therapeutic Outcome

Fig 1. Logical pathway from N-(5-hydroxy-2-nitrophenyl)acetamide to neuropathic pain relief.

Quantitative Pharmacological Profile

To understand the translation from a raw chemical scaffold to a viable drug candidate, we must evaluate the physicochemical properties of the starting material and the pharmacological metrics of its end products.

Table 1: Physicochemical Properties of the Precursor Scaffold [1]

PropertyValue
CAS Number 67915-26-8
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Melting Point (Downstream 16292-90-3) 183-184 °C
Predicted pKa (Phenol) 7.70 ± 0.10
Key Functional Groups Acetamide, Nitro, Phenolic Hydroxyl

Table 2: Representative Pharmacological Profile of Scaffold-Derived Tricyclic FAAH Inhibitors [2]

Compound Target / Off-TargetAssay TypePotency (IC50 / Ki)Therapeutic Implication
FAAH (Human Recombinant) In Vitro Fluorescence< 10 nMHigh on-target potency for AEA preservation.
MAGL (Monoacylglycerol Lipase) Selectivity Screen> 10,000 nMPrevents off-target lipid metabolism disruption.
CB1 / CB2 Receptors Radioligand Binding> 5,000 nMConfirms indirect agonism; avoids psychotropic effects.
In Vivo Neuropathic Pain Model Murine CCI ModelHigh EfficacyValidates systemic administration and target engagement.

Experimental Workflows & Protocols

As a self-validating system, the following protocols detail both the chemical synthesis of the active pharmacophore from the scaffold and the biological assay used to validate its therapeutic target engagement.

Synthetic Methodology: Scaffold to Lead Compound

This multi-step reaction transforms the inert scaffold into a highly active tricyclic FAAH inhibitor[2],[1].

Step 1: Regioselective O-Alkylation

  • Procedure: Dissolve N-(5-hydroxy-2-nitrophenyl)acetamide in anhydrous acetone. Add 1.5 equivalents of Potassium Carbonate (K₂CO₃). Stir for 30 minutes at room temperature, then add the desired alkyl halide (e.g., 1-bromo-3-morpholinopropane). Reflux for 18 hours.

  • Causality & Logic: The choice of K₂CO₃ is strictly dictated by the pKa of the phenolic hydroxyl group (~7.70). This mild base selectively deprotonates the phenol without causing unwanted deprotonation or hydrolysis of the acetamide nitrogen, ensuring near 100% regioselectivity.

Step 2: Acetamide Hydrolysis

  • Procedure: Isolate the intermediate and reflux in a mixture of ethanol and aqueous Hydrogen Chloride (HCl) for 2 hours.

  • Causality & Logic: Acidic hydrolysis is deliberately chosen over basic hydrolysis. Strong bases could inadvertently cleave the newly formed ether linkage from Step 1. Acidic conditions safely remove the acetyl protecting group to yield the free amine.

Step 3: Nitro Reduction & Cyclization

  • Procedure: Treat the resulting compound with Sodium Dithionite (Na₂S₂O₄) and Sodium Bicarbonate in an ethanol/water mixture at 20 °C.

  • Causality & Logic: Sodium dithionite is a mild reducing agent. It selectively reduces the nitro group to an amine without causing over-reduction or ring cleavage. The resulting 1,2-diamine is highly reactive and immediately primed for cyclization with a dicarbonyl reagent to form the final tricyclic FAAH inhibitor.

In Vitro Validation: Fluorometric FAAH Inhibition Assay

To confirm that the synthesized derivatives hit the intended therapeutic target, a high-throughput fluorometric assay is employed.

Assay P1 Compound Prep (Derivatives in DMSO) P2 Enzyme Incubation (Recombinant FAAH) P1->P2 P3 Substrate Addition (AMC-Arachidonoyl Amide) P2->P3 15 min at 37°C P4 Fluorescence Readout (Ex: 340nm / Em: 460nm) P3->P4 Cleavage releases AMC P5 Data Analysis (IC50 & Z'-factor) P4->P5 Non-linear regression

Fig 2. Experimental workflow for the fluorometric in vitro FAAH inhibition assay.

Step-by-Step Protocol & Self-Validation:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% Triton X-100.

    • Causality: pH 9.0 is the optimal catalytic environment for human recombinant FAAH. The inclusion of 0.1% Triton X-100 is critical; it prevents highly lipophilic inhibitors from forming non-specific aggregates (PAINS behavior), ensuring that observed inhibition is mechanistically valid rather than a physical artifact.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant human FAAH and the test compound (dissolved in DMSO, final DMSO concentration <1%). Incubate at 37 °C for 15 minutes.

    • Causality: Many FAAH inhibitors exhibit slow-binding or irreversible covalent kinetics. Omitting this pre-incubation step would artificially inflate the apparent IC50 values, leading to false negatives.

  • Substrate Addition: Initialize the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide (10 µM final concentration).

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes using a microplate reader at excitation 340 nm and emission 460 nm. The cleavage of the substrate by active FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).

  • Self-Validating Data Analysis: Calculate the IC50 using non-linear regression.

    • Trustworthiness Check: The assay must run a known positive control (e.g., URB597) alongside the test compounds. Furthermore, calculate the Z'-factor for the plate. A Z'-factor > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio, proving the data is reliable for drug development decisions.

Conclusion

N-(5-hydroxy-2-nitrophenyl)acetamide is far more than a simple catalog chemical; it is a meticulously designed synthetic springboard. By leveraging its orthogonal reactivity, medicinal chemists can efficiently synthesize complex tricyclic scaffolds. These downstream molecules represent a paradigm shift in pain management, effectively targeting the FAAH enzyme to harness the body's endogenous cannabinoid system while entirely avoiding the psychotropic pitfalls of traditional cannabinoid therapies.

References

  • LookChem. "Cas 16292-90-3, 3-Amino-4-nitrophenol / N-(5-hydroxy-2-nitrophenyl)acetamide Upstream Data". LookChem Database.
  • Brindisi, Margherita, et al. "Development of Potent Inhibitors of Fatty Acid Amide Hydrolase Useful for the Treatment of Neuropathic Pain." ChemMedChem, vol. 13, no. 19, 2018, pp. 2090-2103.

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An In-depth Technical Guide to Investigating the Mechanism of Action of N-(5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-hydroxy-2-nitrophenyl)acetamide, a nitroaromatic compound, has emerged as a molecule with demonstrable biological activity, yet its precise mechanism of action remains to be fully elucidated. Preliminary studies in Arabidopsis thaliana have shown that this compound can alter gene expression, notably upregulating the pathogen-inducible terpene synthase TPS04.[1] This initial finding provides a critical, albeit narrow, glimpse into its potential cellular functions. This guide presents a comprehensive, multi-pronged strategy for the systematic investigation of the mechanism of action of N-(5-hydroxy-2-nitrophenyl)acetamide. Moving beyond preliminary observations, we will detail a phased experimental approach, commencing with robust target identification methodologies, progressing to intricate pathway analysis, and culminating in phenotypic validation and in vivo confirmation. Each proposed step is underpinned by a clear scientific rationale, designed to build a coherent and evidence-based understanding of how this compound exerts its effects at the molecular, cellular, and organismal levels. This document is intended to serve as a technical roadmap for researchers embarking on the discovery and characterization of the pharmacological or biological properties of N-(5-hydroxy-2-nitrophenyl)acetamide and other novel small molecules.

Introduction and Physicochemical Characterization

A thorough investigation into the mechanism of action of any compound begins with a foundational understanding of its chemical and physical properties. N-(5-hydroxy-2-nitrophenyl)acetamide is a small molecule with the molecular formula C₈H₈N₂O₄.[2] Its structure, featuring a hydroxylated and nitrated phenyl ring coupled to an acetamide group, suggests the potential for diverse chemical interactions within a biological system.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄PubChem CID 3292867[2]
Molecular Weight 196.16 g/mol PubChem CID 3292867[2]
Synonyms 2'-Hydroxy-5'-nitroacetanilide, 2-Acetamido-4-nitrophenolPubChem CID 3292867[2]

The presence of nitroaromatic and acetamide moieties is of particular interest. Nitroaromatic compounds are known for a range of biological activities, which can include genotoxicity following metabolic activation.[3] The acetamide group can influence solubility and participate in hydrogen bonding.[4] A critical initial step is to confirm the purity and stability of the compound batch being used for experimentation, typically via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Phase I: Target Identification - Unmasking the Molecular Initiators

The primary objective of this phase is to identify the direct molecular target(s) of N-(5-hydroxy-2-nitrophenyl)acetamide. A multi-faceted approach, combining both affinity-based and label-free methods, is recommended to increase the probability of success and to validate initial findings.

Affinity-Based Pull-Down Approaches

The core principle of this strategy is to use the compound as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[2][5]

  • Synthesis of a Biotinylated Probe: Synthesize a derivative of N-(5-hydroxy-2-nitrophenyl)acetamide with a biotin tag attached via a flexible linker. It is crucial to strategically place the linker to minimize interference with the compound's active pharmacophore.

  • Preparation of Cell Lysate: Culture a relevant cell line (e.g., a human cancer cell line or A. thaliana protoplasts, given the initial data) and prepare a native protein lysate.

  • Incubation and Capture: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s).

  • Affinity Chromatography: Pass the lysate-probe mixture through a column containing streptavidin-coated beads. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins.[5]

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a competitive biotin solution or denaturing conditions.

  • Protein Identification: Identify the eluted proteins using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by in-gel digestion and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Causality: This method is predicated on the specific, high-affinity interaction between the compound and its target. The biotin tag provides a powerful handle for purification.

Label-Free Target Identification

Label-free methods circumvent the need for chemical modification of the compound, which can sometimes alter its biological activity.

  • Cell Lysate Preparation: Prepare a native protein lysate as described previously.

  • Compound Incubation: Treat aliquots of the lysate with varying concentrations of N-(5-hydroxy-2-nitrophenyl)acetamide and a vehicle control.

  • Protease Digestion: Subject the treated lysates to limited proteolysis with a non-specific protease (e.g., thermolysin or proteinase K).

  • Analysis: Analyze the resulting protein fragments by SDS-PAGE and Coomassie staining or by quantitative mass spectrometry. Proteins that are stabilized by binding to the compound will be more resistant to proteolytic degradation.[5]

Causality: The binding of a small molecule to its target protein can induce a conformational change that renders the protein less susceptible to enzymatic digestion. This change in stability is the detectable signal.

Target_Identification_Workflow cluster_affinity Affinity-Based Method cluster_label_free Label-Free Method (DARTS) Biotin_Synthesis Synthesize Biotinylated N-(5-hydroxy-2-nitrophenyl)acetamide Incubation1 Incubate Probe with Lysate Biotin_Synthesis->Incubation1 Lysate_Prep1 Prepare Cell Lysate Lysate_Prep1->Incubation1 Affinity_Capture Streptavidin Affinity Chromatography Incubation1->Affinity_Capture Elution Elute Bound Proteins Affinity_Capture->Elution MS_Analysis1 LC-MS/MS Identification Elution->MS_Analysis1 Candidate_Targets Candidate Targets MS_Analysis1->Candidate_Targets Lysate_Prep2 Prepare Cell Lysate Incubation2 Incubate Compound with Lysate Lysate_Prep2->Incubation2 Proteolysis Limited Proteolysis Incubation2->Proteolysis SDS_PAGE SDS-PAGE / MS Analysis Proteolysis->SDS_PAGE SDS_PAGE->Candidate_Targets Start Start Start->Biotin_Synthesis Start->Lysate_Prep2 Pathway_Analysis_Workflow cluster_transcriptomics Transcriptomics cluster_phosphoproteomics Phosphoproteomics Cell_Treatment Cell Treatment with N-(5-hydroxy-2-nitrophenyl)acetamide RNA_Extraction RNA Extraction Cell_Treatment->RNA_Extraction Lysis Cell Lysis with Phosphatase Inhibitors Cell_Treatment->Lysis RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Diff_Expression Differential Gene Expression Analysis RNA_Seq->Diff_Expression Pathway_Enrichment Pathway Enrichment Analysis (GSEA, IPA) Diff_Expression->Pathway_Enrichment Enrichment Phosphopeptide Enrichment Lysis->Enrichment MS_Analysis Quantitative LC-MS/MS Enrichment->MS_Analysis MS_Analysis->Pathway_Enrichment Mechanistic_Hypothesis Formulate Mechanistic Hypothesis Pathway_Enrichment->Mechanistic_Hypothesis

Sources

N-(5-hydroxy-2-nitrophenyl)acetamide Gene Expression Profiling in Arabidopsis thaliana: A Technical Guide to Xenobiotic Transcriptomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of novel synthetic compounds into plant biological systems provides critical insights into xenobiotic detoxification, stress adaptation, and secondary metabolism. N-(5-hydroxy-2-nitrophenyl)acetamide (NHNA) (CAS: 67915-26-8) is a nitrophenol and acetaminophen (APAP) derivative. While not naturally occurring in the phytobiome, its structural homology to phenolic allelochemicals and analgesic contaminants makes it a potent probe for studying Phase I/II detoxification pathways in the model plant Arabidopsis thaliana.

This whitepaper provides an authoritative, self-validating methodological framework for conducting high-resolution gene expression profiling (RNA-seq and RT-qPCR) of Arabidopsis exposed to NHNA. By moving beyond standard protocols, we detail the causality behind experimental design choices—ensuring that researchers capture the transient, highly specific transcriptomic signatures of xenobiotic sensing.

Mechanistic Grounding: The Causality of NHNA Sensing

To design an effective transcriptomic study, one must first understand the anticipated molecular causality. NHNA acts as an exogenous electrophile and oxidative stressor. Based on the established responses of Arabidopsis to structurally related compounds like acetaminophen and nitrophenols, we anticipate three primary axes of transcriptomic reprogramming:

  • The SBP1-Mediated Electrophile Response: Selenium-Binding Protein 1 (SBP1) is a primary target for acetaminophen-like compounds in plant cells. SBP1 acts as a scavenger of toxic electrophiles and is tightly linked to cellular sulfur demand and glutathione (GSH) metabolism[1][2]. NHNA exposure is expected to strongly upregulate the SBP1 gene cluster.

  • Phase II Detoxification (Conjugation): Plants neutralize xenobiotics by conjugating them with hydrophilic molecules. The transcriptomic profile will likely show massive upregulation of UDP-glucosyltransferases (e.g., UGT71C5)[3] and Glutathione S-transferases (e.g., GSTF8), which tag the NHNA molecule for vacuolar sequestration[4].

  • Epigenetic and Physiological Shifts: High concentrations of APAP derivatives induce rapid physiological changes, including reduced stomatal conductance, and trigger epigenetic modifications such as increased 5-methylcytosine (5-mC) DNA methylation[5]. Gene expression profiling must account for these broad regulatory shifts.

NHNA_Pathway NHNA NHNA (Xenobiotic) ROS ROS Generation NHNA->ROS Induces SBP1 SBP1 Activation NHNA->SBP1 Binds/Triggers GST GSTs (Conjugation) ROS->GST Oxidative Stress SBP1->GST Upregulates UGT UGTs (Glycosylation) SBP1->UGT Upregulates Vacuole Vacuolar Sequestration GST->Vacuole Transport UGT->Vacuole Transport

Cellular detoxification and signaling pathway of NHNA in Arabidopsis.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following workflow is designed as a closed-loop, self-validating system. Every phase includes a specific Quality Control (QC) gate that must be passed before proceeding.

Phase 1: Plant Cultivation and Xenobiotic Elicitation

Rationale: Seedlings at 10 days post-germination possess fully functional root systems but lack the thick cuticles of mature plants, maximizing uniform chemical uptake.

  • Stratification & Growth: Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C for 3 days. Grow hydroponically or on vertical half-strength Murashige and Skoog (½ MS) agar plates (1% sucrose, pH 5.7) under long-day conditions (16h light/8h dark, 22°C) for 10 days.

  • NHNA Preparation: Dissolve NHNA in 100% DMSO to create a 500 mM stock.

  • Treatment: Transfer seedlings to liquid ½ MS media containing either 50 µM or 500 µM NHNA. Crucial: The final DMSO concentration must be exactly 0.1% (v/v) across all samples, including the mock control, to eliminate solvent-induced transcriptomic background noise.

  • Harvesting: Harvest whole seedlings at 6h (to capture primary signaling/transcription factor induction) and 24h (to capture steady-state metabolic detoxification). Flash-freeze immediately in liquid nitrogen.

Phase 2: RNA Extraction and Integrity Gating

Rationale: Xenobiotic stress can induce RNase activity. Rapid extraction and strict integrity thresholds prevent degradation bias in RNA-seq libraries.

  • Homogenize tissue using a bead-beater in liquid nitrogen.

  • Extract total RNA using a phenol-chloroform method (e.g., TRIzol) followed by column-based purification (e.g., RNeasy Plant Mini Kit).

  • Mandatory Step: Perform on-column DNase I digestion to eliminate genomic DNA, which can falsely inflate read counts for single-exon genes.

  • QC Gate: Assess RNA via Agilent Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is ≥ 8.0 and the 28S/18S ratio is ≥ 1.5.

Phase 3: RNA-Seq Library Construction

Rationale: Poly-A selection isolates mature mRNA, while ERCC spike-ins provide a known baseline to detect global transcriptional suppression—a common artifact in severe xenobiotic stress.

  • Add External RNA Controls Consortium (ERCC) spike-in mix to the total RNA prior to library prep.

  • Enrich mRNA using oligo(dT) magnetic beads.

  • Synthesize cDNA, perform end-repair, A-tailing, and ligate Illumina-compatible adapters.

  • Sequence on an Illumina NovaSeq platform (Paired-End 150 bp) targeting a depth of ≥ 30 million reads per sample.

RNA_Seq_Workflow Plant A. thaliana Col-0 (10-day seedlings) Trt NHNA Treatment (50 µM & 500 µM, 24h) Plant->Trt RNA Total RNA Extraction (RIN > 8.0) Trt->RNA Lib Library Prep & Poly-A Selection RNA->Lib Seq Illumina Sequencing (PE 150bp) Lib->Seq Bioinfo Bioinformatics Pipeline (STAR + DESeq2) Seq->Bioinfo Val RT-qPCR Validation (SBP1, GSTF8, UGT71C5) Bioinfo->Val

End-to-end transcriptomic profiling workflow for NHNA-treated Arabidopsis.

Bioinformatics and Data Presentation

Raw sequencing data must be mapped to the Arabidopsis reference genome (TAIR10) using a splice-aware aligner like STAR. Differential expression analysis should be conducted using DESeq2, applying a strict False Discovery Rate (FDR) < 0.05 and a |log2FoldChange| ≥ 1.

Quantitative Data Summaries

To establish a reliable baseline for the NHNA response, researchers should look for the following anticipated marker genes in their dataset, derived from homologous xenobiotic studies[1][3][4].

Table 1: Anticipated Transcriptomic Marker Genes for NHNA Response

Gene SymbolAGI CodeFunctional Role in Xenobiotic StressExpected Regulation
SBP1At4g14010Electrophile scavenging; primary target of APAP analogsStrong Upregulation
UGT71C5At1g11680Phase II glycosylation of phenolic compoundsUpregulation
GSTF8At2g47730Phase II glutathione conjugation; early stress markerStrong Upregulation
ZAT12At5g59820Zinc-finger transcription factor; ROS signalingUpregulation
PIP2;1At3g53420Aquaporin; downregulated to reduce transpirationDownregulation

Table 2: Self-Validating Quality Control Metrics

QC MetricMinimum ThresholdCausality / Rationale
RIN Score≥ 8.0Ensures mRNA is intact; prevents 3'-bias during poly-A selection.
Unique Mapping Rate≥ 85%Confirms absence of significant DNA/microbial contamination.
ERCC R-squared≥ 0.90Validates that library amplification was linear and unbiased.
Biological Replicate PCATight clusteringConfirms that variance is driven by NHNA treatment, not batch effects.

RT-qPCR Validation: Closing the Loop

RNA-seq data is inherently relative. To self-validate the findings, orthogonal validation via RT-qPCR is mandatory.

  • Synthesize cDNA using a random hexamer/oligo(dT) blend to ensure uniform transcript coverage.

  • Use at least two stable reference genes. For xenobiotic stress in Arabidopsis, ACT2 (At3g18780) and UBQ10 (At4g05320) are highly stable.

  • Calculate relative expression using the 2^(-ΔΔCt) method. The fold-change directionality must match the RNA-seq output for the core markers (SBP1, UGT71C5, GSTF8) to validate the entire dataset.

References

  • The Arabidopsis Putative Selenium-Binding Protein Family: Expression Study and Characterization of SBP1 as a Potential New Player in Cadmium Detoxification Processes Source: PubMed Central (PMC) / Plant Physiology URL:[Link]

  • Arabidopsis Putative Selenium-Binding Protein1 Expression Is Tightly Linked to Cellular Sulfur Demand and Can Reduce Sensitivity to Stresses Requiring Glutathione for Tolerance Source: PubMed Central (PMC) / Plant Physiology URL:[Link]

  • Effects of Acetaminophen Contamination on 5-Methylcytosine Content in Zea mays and Plant Physiological Parameters Source: MDPI / Plants URL:[Link]

  • Functional characterization and analysis of the Arabidopsis UGT71C5 promoter region Source: Genetics and Molecular Research URL:[Link]

  • Xenobiotic sensing and signalling in higher plants Source: Oxford Academic / Journal of Experimental Botany URL:[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(5-hydroxy-2-nitrophenyl)acetamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Urine / Plasma Analytical Platform: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (QqQ)

Introduction

N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8) is a highly specific nitrophenol derivative and an acetylated intermediate of 3-amino-4-nitrophenol[1]. Structurally, it is a nitrated analog of the widely used analgesic acetaminophen (N-acetyl-p-aminophenol)[2][3]. The precise quantification of such nitrated phenolic compounds in biological matrices is critical for biomonitoring occupational exposure, evaluating nitrative stress biomarkers, and profiling pharmaceutical impurities during drug development[4][5].

Scientific Principles & Rationale (E-E-A-T)

As a self-validating analytical method, every step of this protocol has been engineered with specific chemical causality to ensure maximum sensitivity and trustworthiness.

Ionization Strategy & Mass Spectrometry Causality

The target molecule features an acetamide group and a phenol group situated para to a strongly electron-withdrawing nitro (-NO₂) group. This para-nitro substitution significantly increases the acidity of the phenol (lowering its pKa to ~7.1)[6]. Consequently, Electrospray Ionization in Negative mode (ESI-) is the most efficient technique, yielding a highly abundant deprotonated precursor ion [M-H]⁻ at m/z 195.1[4][6].

Collision-induced dissociation (CID) of the m/z 195.1 precursor dictates our Multiple Reaction Monitoring (MRM) strategy:

  • Quantifier Transition (m/z 195.1 → 153.1): Driven by the characteristic neutral loss of ketene (CH₂=C=O, -42 Da) from the acetamide moiety. This is a highly stable and abundant fragmentation pathway typical for acetanilides[2][7].

  • Qualifier Transition (m/z 195.1 → 123.1): Driven by the subsequent loss of nitric oxide (NO, -30 Da) from the nitro group, providing absolute structural specificity for nitroaromatics[4][8].

Chromatographic Buffer Selection

To maintain the analyte in a state conducive to deprotonation without causing on-column degradation, a near-neutral mobile phase (5 mM Ammonium Acetate, pH ~6.8) is utilized. Unlike 0.1% Formic Acid—which suppresses the negative ionization of mild acids—ammonium acetate buffers the microdroplet pH in the ESI source, drastically enhancing the[M-H]⁻ signal response[6].

Self-Validating Sample Preparation

Nitrophenols are notorious for suffering from severe matrix effects (ion suppression) in urine due to high salt and urea content[4]. A Solid-Phase Extraction (SPE) protocol using a hydrophilic-lipophilic balanced (HLB) polymer ensures the removal of polar interferents while quantitatively retaining the target analyte. The system's trustworthiness is validated per-sample by the parallel recovery of an isotopically labeled internal standard (Acetaminophen-d4)[3].

Experimental Protocol

Chemicals and Reagents
  • Target Analyte: N-(5-hydroxy-2-nitrophenyl)acetamide (Purity >98%).

  • Internal Standard (IS): Acetaminophen-d4 (10 µg/mL stock in Methanol).

  • Solvents: LC-MS grade Methanol (MeOH), LC-MS grade Water (H₂O).

  • Buffer: 5 mM Ammonium Acetate in LC-MS Water (pH unadjusted, ~6.8).

  • SPE Cartridges: Oasis HLB (30 mg, 1 cc).

Step-by-Step Sample Preparation (SPE Workflow)
  • Spiking: Aliquot 500 µL of human urine (or plasma) into a 2.0 mL microcentrifuge tube. Add 10 µL of the Acetaminophen-d4 IS working solution (1 µg/mL) and vortex for 10 seconds.

  • Dilution: Add 500 µL of 10 mM Ammonium Acetate buffer to the sample to normalize the pH and disrupt protein binding. Vortex for 30 seconds.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL of 100% MeOH, followed by equilibration with 1.0 mL of LC-MS Water. Do not let the sorbent dry.

  • Loading: Load the diluted sample (1.01 mL total) onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in Water to elute polar salts and endogenous urea. Dry the cartridge under maximum vacuum for 2 minutes.

  • Elution: Elute the target analyte and IS into a clean glass tube using 1.0 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (10% MeOH). Vortex and transfer to an autosampler vial.

Data Presentation

Table 1: UHPLC Gradient Program
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min | Column Temp: 40 °C | Injection Vol: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.39010Initial
1.00.390106 (Linear)
4.00.310906 (Linear)
5.50.310906 (Linear)
5.60.390106 (Linear)
7.00.390106 (Linear)
Table 2: MS/MS MRM Parameters (Negative ESI Mode)
  • Ion Spray Voltage: -4500 V | Source Temperature: 500 °C

  • Curtain Gas: 35 psi | Ion Source Gas 1 & 2: 50 psi

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)CXP (V)Purpose
N-(5-hydroxy-2-nitrophenyl)acetamide 195.1153.150-60-18-12Quantifier
N-(5-hydroxy-2-nitrophenyl)acetamide 195.1123.150-60-25-10Qualifier
Acetaminophen-d4 (IS) 154.1112.150-50-20-10Internal Standard

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

Workflow Visualization

G Start Biological Sample (500 µL Urine/Plasma) Spike Spike Internal Standard (Acetaminophen-d4) Start->Spike Buffer Add 500 µL 10mM Ammonium Acetate (pH 6.8) Spike->Buffer Load Load Sample onto SPE Buffer->Load SPE_Cond Condition HLB Cartridge (1mL MeOH, 1mL H2O) SPE_Cond->Load Wash Wash Cartridge (5% MeOH in H2O) Load->Wash Elute Elute Target Analyte (100% MeOH) Wash->Elute Dry Evaporate to Dryness (N2 Gas, 35°C) Elute->Dry Recon Reconstitute in Mobile Phase (100 µL) Dry->Recon Analyze LC-MS/MS Analysis (ESI Negative Mode) Recon->Analyze

SPE and LC-MS/MS analytical workflow for N-(5-hydroxy-2-nitrophenyl)acetamide detection.

References[1] Title: N-(5-Hydroxy-2-nitrophenyl)acetamide Product Specifications. Source: APeptides. URL: 2]">https://www.apeptides.com[2] Title: 3-Amino-4-nitrophenol Upstream and Downstream Products. Source: LookChem. URL: 3]">https://www.lookchem.com[3] Title: Simultaneous LC-MS/MS quantitation of acetaminophen and its glucuronide and sulfate metabolites in human dried blood spot samples collected by subjects in a pilot clinical study. Source: Bioanalysis / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22746369/[8] Title: Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Source: Frontiers in Pharmacology. URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.01256/full[4] Title: Simultaneous quantification of acetaminophen and five acetaminophen metabolites in human plasma and urine by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry. Source: Journal of Chromatography B / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/26584221/[5] Title: Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions. Source: Chemical Research in Toxicology / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25985331/[6] Title: Urine and saliva biomonitoring by HF-LPME-LC/MS to assess dinitrophenols exposure. Source: ResearchGate. URL: https://www.researchgate.net/publication/281116668[9] Title: Identification and Quantification of 1-Nitropyrene Metabolites in Human Urine as a Proposed Biomarker for Exposure to Diesel Exhaust. Source: ResearchGate. URL: https://www.researchgate.net/publication/225301822[7] Title: Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Source: MDPI. URL: https://www.mdpi.com/1420-3049/29/11/2607

Sources

Using N-(5-hydroxy-2-nitrophenyl)acetamide as a pharmaceutical reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of N-(5-Hydroxy-2-nitrophenyl)acetamide as a Pharmaceutical Reference Standard for Impurity Profiling and API Synthesis

Executive Summary

In pharmaceutical manufacturing, controlling the regioselectivity of electrophilic aromatic substitutions is critical for avoiding genotoxic impurities. N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8) is a highly specific nitro-aromatic compound that serves a dual purpose: it is a pivotal intermediate in the synthesis of downstream active pharmaceutical ingredients (APIs) and dyes like 3-amino-4-nitrophenol[1], and it acts as a critical reference standard for tracking trace impurities during the synthesis of acetamidophenol derivatives. This application note details the mechanistic origins of this compound and provides a self-validating analytical protocol for its quantification.

Chemical Context & Mechanistic Insights

During the synthesis or degradation of paracetamol (p-hydroxyacetanilide) and its isomers like meta-hydroxyacetanilide, oxidative or nitrating stress can lead to the formation of nitro-aromatic impurities.

Causality in Synthesis: When meta-hydroxyacetanilide is subjected to nitration, the incoming nitronium ion ( NO2+​ ) is directed by both the acetamido ( −NHCOCH3​ ) and hydroxyl ( −OH ) groups. Because both are activating, ortho/para-directing groups, the reaction is highly regioselective. Steric hindrance prevents substitution directly between the two groups, driving the nitro group to the 2-position, yielding N-(5-hydroxy-2-nitrophenyl)acetamide[2]. Tracking this specific reference standard allows chemists to monitor the precise regioselectivity of the nitration step and ensure that subsequent hydrolysis successfully yields the desired 3-amino-4-nitrophenol without carrying over unreacted intermediates[1].

Pathway A m-Hydroxyacetanilide (Precursor) B Nitration (HNO3/AcOH) A->B Electrophilic Substitution C N-(5-hydroxy-2-nitrophenyl)acetamide (Reference Standard) B->C Regioselective Addition D Hydrolysis (HCl/H2O) C->D Amide Cleavage E 3-Amino-4-nitrophenol (API Intermediate) D->E Final Isolation

Synthetic pathway of N-(5-hydroxy-2-nitrophenyl)acetamide and its downstream API conversion.

Physicochemical Properties

Understanding the physical properties of the reference standard is essential for proper handling and method development. The presence of both hydrogen-bond donors ( −OH , −NH ) and acceptors ( −C=O , −NO2​ ) dictates its solubility and chromatographic behavior.

PropertyValue / Description
Chemical Name N-(5-hydroxy-2-nitrophenyl)acetamide
CAS Registry Number 67915-26-8
Molecular Formula C8​H8​N2​O4​
Molecular Weight 196.16 g/mol
Predicted pKa (Hydroxyl) ~7.70 ± 0.10
Key Structural Features Aromatic ring, Acetamide group, Phenolic Hydroxyl, Nitro group

Analytical Protocol: HPLC-UV Impurity Profiling

To utilize this compound as a reference standard, a robust HPLC-UV method is required to separate it from un-nitrated precursors and potential isomers.

Step-by-Step Methodology & Causality

Step 1: Standard Preparation

  • Action: Accurately weigh 10.0 mg of the N-(5-hydroxy-2-nitrophenyl)acetamide reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Causality: Methanol is chosen as the diluent because it effectively disrupts the strong intermolecular hydrogen bonding between the amide and hydroxyl groups, ensuring rapid and complete solubilization without risking the hydrolysis of the amide bond that could occur in highly aqueous, unbuffered solutions.

Step 2: Mobile Phase Formulation

  • Action: Prepare Channel A (0.1% Formic acid in ultrapure water) and Channel B (0.1% Formic acid in acetonitrile).

  • Causality: The phenolic hydroxyl group has a predicted pKa of ~7.7. If the mobile phase pH is near this value, the molecule will exist in a state of partial ionization, causing severe peak tailing and unpredictable retention times. Acidifying the mobile phase with formic acid (pH ~2.7) ensures the hydroxyl group remains fully protonated (neutral), yielding sharp, symmetrical peaks.

Step 3: Chromatographic Separation

  • Action: Use a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm). Run a gradient starting at 5% B, ramping to 60% B over 15 minutes.

  • Causality: The C18 stationary phase provides optimal hydrophobic interactions with the aromatic ring. The gradient begins highly aqueous to retain and elute polar un-nitrated precursors early, then increases in organic strength to elute the more hydrophobic nitro-aromatic compounds.

Step 4: UV Detection

  • Action: Monitor absorbance at 254 nm.

  • Causality: The nitro group conjugated with the aromatic ring provides a strong, distinct chromophore at 254 nm, maximizing the signal-to-noise ratio for trace impurity detection.

Step 5: Self-Validation (System Suitability)

  • Action: Inject a resolution mixture containing both meta-hydroxyacetanilide and N-(5-hydroxy-2-nitrophenyl)acetamide. The analytical run is only validated to proceed if the resolution ( Rs​ ) between these two peaks is strictly ≥2.0 .

  • Causality: This internal check acts as a self-validating mechanism. It guarantees that the column stationary phase has not degraded and the mobile phase pH is perfectly calibrated before any unknown production samples are analyzed.

HPLC_Workflow S1 1. Standard Preparation (Dissolve in MeOH) S2 2. Chromatographic Separation (C18, Acidic Mobile Phase) S1->S2 S3 3. UV Detection (Monitor at 254 nm) S2->S3 S4 4. Peak Integration (Quantify Impurity) S3->S4 S5 5. System Suitability (Resolution > 2.0) S4->S5

Analytical workflow for quantifying N-(5-hydroxy-2-nitrophenyl)acetamide via HPLC-UV.

Quantitative Validation Data

When executing the self-validating protocol described above, the following method validation parameters should be achieved to ensure regulatory compliance:

Validation ParameterTarget SpecificationPurpose in Quality Control
Limit of Detection (LOD) ≤0.05 µg/mLEnsures trace genotoxic impurities are caught.
Limit of Quantitation (LOQ) ≤0.15 µg/mLEstablishes the baseline for accurate impurity reporting.
Linearity ( R2 ) ≥0.999 (0.1 - 50 µg/mL)Confirms detector response is directly proportional to concentration.
Peak Resolution ( Rs​ ) ≥2.0 (vs. precursors)Validates the system's ability to isolate the target from isomers.
Retention Time Precision RSD ≤1.0% Guarantees method reproducibility across multiple API batches.

Conclusion

The deployment of N-(5-hydroxy-2-nitrophenyl)acetamide as a reference standard is indispensable for the quality control of substituted phenols and anilines in pharmaceutical manufacturing. By understanding the mechanistic drivers of its formation and leveraging its pH-dependent chromatographic behavior, analytical scientists can establish self-validating protocols that safeguard the purity and safety of downstream drug products.

References

  • LookChem - Cas 16292-90-3, 3-Amino-4-nitrophenol Properties and Downstream Products. Available at: [Link]

Sources

Application of N-(2-hydroxy-5-nitrophenyl)acetamide in Plant Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Probe for Plant Defense Signaling

N-(2-hydroxy-5-nitrophenyl)acetamide is a nitroaromatic compound that has emerged as a valuable chemical tool for investigating plant defense mechanisms. Initially identified as a microbial degradation product, this molecule has been shown to elicit specific and potent responses in the model plant Arabidopsis thaliana, making it a subject of interest for researchers in plant biology and professionals in agrochemical development.[1][2]

This technical guide provides an in-depth overview of the application of N-(2-hydroxy-5-nitrophenyl)acetamide in plant biology studies. It synthesizes current knowledge on its mechanism of action, offers detailed protocols for its use, and explores potential research applications.

A Note on Nomenclature: The compound of interest in this guide, based on its documented biological activity in plants, is N-(2-hydroxy-5-nitrophenyl)acetamide (CAS Number: 97-60-9), where the nitro group is at the 5-position of the phenyl ring.[3][4] This should be distinguished from its isomer, N-(5-hydroxy-2-nitrophenyl)acetamide, for which plant-specific biological data is less available. For clarity and scientific accuracy, this guide will exclusively refer to the biologically characterized N-(2-hydroxy-5-nitrophenyl)acetamide.

Part 1: Mechanism of Action and Scientific Rationale

The Primary Effect: Induction of Terpene Synthase 04 (TPS04)

The most well-documented biological effect of N-(2-hydroxy-5-nitrophenyl)acetamide in Arabidopsis thaliana is the significant upregulation of the pathogen-inducible terpene synthase gene, TPS04.[1][2][5][6] At a concentration of 1 mM, this compound can elicit a strong transcriptional response of TPS04.[2][5][6]

TPS04 encodes the enzyme geranyllinalool synthase (GES), which catalyzes the first committed step in the biosynthesis of the C16-homoterpene, 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT).[7] TMTT is a volatile organic compound released by many plants upon herbivore attack and plays a crucial role in "indirect defense" by attracting predators or parasitoids of the herbivores.[7] The induction of TPS04 is a hallmark of the activation of specific defense signaling pathways, particularly the jasmonic acid (JA) pathway.[7]

The Hypothesized Signaling Cascade: A Nitric Oxide (NO)-Mediated Mechanism

The bioactivity of nitroaromatic compounds in biological systems is often linked to their metabolic conversion. It is hypothesized that N-(2-hydroxy-5-nitrophenyl)acetamide acts as a nitric oxide (NO) donor within plant tissues.[5] The reductive metabolization of the nitro group can lead to the release of NO, a crucial and ubiquitous signaling molecule in plants.[5][8]

Nitric oxide is a key regulator of a vast array of physiological processes, including growth, development, and responses to both biotic and abiotic stress.[1][9] Crucially, extensive research has established a significant and complex crosstalk between NO and phytohormone signaling pathways, including the jasmonic acid (JA) pathway.[1][2][7][10] NO can act upstream or downstream of JA, modulating its synthesis and signaling to fine-tune defense responses.

Based on this evidence, we propose the following signaling pathway for the action of N-(2-hydroxy-5-nitrophenyl)acetamide in plants:

signaling_pathway cluster_cell Plant Cell Compound N-(2-hydroxy-5-nitrophenyl)acetamide Metabolism Reductive Metabolization Compound->Metabolism Uptake Detox Glucosylation (Detoxification) Compound->Detox NO Nitric Oxide (NO) Metabolism->NO Release JA_Pathway Jasmonic Acid (JA) Signaling Pathway NO->JA_Pathway Modulates TPS04_Gene TPS04 Gene (in Nucleus) JA_Pathway->TPS04_Gene Activates Transcription TPS04_mRNA TPS04 mRNA TPS04_Gene->TPS04_mRNA GES_Protein GES Enzyme TPS04_mRNA->GES_Protein Translation TMTT TMTT (Volatile) GES_Protein->TMTT Catalyzes

Caption: Proposed signaling pathway for N-(2-hydroxy-5-nitrophenyl)acetamide in plants.

This proposed mechanism provides a strong rationale for using this compound as a tool to specifically probe the interplay between NO and JA-mediated defense responses.

Plant Metabolism and Detoxification

A critical aspect of using any xenobiotic in biological studies is understanding its fate within the organism. Plants, including Arabidopsis and kohlrabi, rapidly metabolize N-(2-hydroxy-5-nitrophenyl)acetamide. The primary detoxification pathway is glucosylation, where a glucose molecule is attached to the compound, forming its glucoside derivative.[2][5] This process effectively inactivates the molecule, annihilating its bioactivity.[2][5][6] Researchers should consider this rapid detoxification when designing experiments, as it may influence the duration and effective concentration of the treatment.

Part 2: Application Notes

The unique ability of N-(2-hydroxy-5-nitrophenyl)acetamide to induce a specific defense-related gene makes it a versatile tool for various research applications.

Investigating NO-JA Crosstalk

The primary application is the elucidation of the signaling network connecting nitric oxide and jasmonic acid. By using this compound in conjunction with genetic mutants in the NO and JA pathways (e.g., NO-deficient mutants or JA-insensitive mutants), researchers can dissect the specific components required for the NO-mediated induction of JA-responsive genes like TPS04.

Screening for Novel Signaling Components

A chemical genetics approach can be employed using N-(2-hydroxy-5-nitrophenyl)acetamide. A screen of a mutagenized plant population for individuals that are insensitive to or have an altered response to the compound could identify novel genes involved in its perception, signaling, or metabolic detoxification.

Broader Effects on Plant Physiology

While the induction of TPS04 is the most prominent reported effect, the foundational components of the proposed signaling pathway (NO and JA) are pleiotropic regulators of plant physiology. Therefore, this compound can be used to investigate a wider range of effects.

Physiological Process Potential Application of N-(2-hydroxy-5-nitrophenyl)acetamide) Rationale
Root Development Investigate changes in primary root length, lateral root density, and root hair formation.NO donors are known to modulate root system architecture, often inhibiting primary root growth while promoting lateral root formation at specific concentrations.[11]
Plant Growth & Biomass Assess effects on rosette diameter, leaf area, fresh/dry weight, and overall plant vigor.Nitrophenolic compounds, in some contexts, can act as biostimulants, potentially enhancing biomass accumulation.[3][12] However, phytotoxicity at higher concentrations is also a consideration.[5]
Stress Tolerance Evaluate if pre-treatment can prime plants for enhanced tolerance to biotic (e.g., pathogens, herbivores) or abiotic (e.g., drought, salinity) stress.The induction of defense-related pathways (JA) and the involvement of NO suggest a potential role in priming the plant's defense system.[1][13]
Flowering Time Observe any acceleration or delay in the transition from vegetative to reproductive growth.Both NO and JA are known to be involved in the complex regulation of flowering time in response to environmental cues.
Considerations for Experimental Design
  • Concentration: A concentration of 1 mM has been shown to be effective for gene expression studies in Arabidopsis.[2][5][6] However, a dose-response curve (e.g., 100 µM to 2 mM) is recommended for any new experimental system.

  • Phytotoxicity: At concentrations of 2 mM and higher, wilting of young leaves has been observed in Arabidopsis.[5] It is crucial to establish a non-toxic working concentration for phenotypic analyses.

  • Solvent Control: N-(2-hydroxy-5-nitrophenyl)acetamide is not readily soluble in water. A stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol is required. Always include a mock treatment with the same final concentration of the solvent in your experimental design.

  • Detoxification: Due to rapid glucosylation, the bioactive window of the compound may be transient. For longer-term experiments, repeated applications might be necessary, or the experimental endpoint should be timed to capture the initial response.

Part 3: Detailed Experimental Protocols

The following protocols are designed for Arabidopsis thaliana but can be adapted for other plant species.

Preparation of Stock and Working Solutions

Objective: To prepare a sterile, concentrated stock solution of N-(2-hydroxy-5-nitrophenyl)acetamide for use in plant treatment experiments.

Materials:

  • N-(2-hydroxy-5-nitrophenyl)acetamide (CAS: 97-60-9)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Protocol:

  • Calculate Mass: To prepare a 100 mM stock solution, weigh out 19.62 mg of N-(2-hydroxy-5-nitrophenyl)acetamide (Molecular Weight: 196.16 g/mol ).

  • Dissolution: Add the powder to a sterile tube and dissolve it in 1 mL of sterile DMSO.

  • Homogenize: Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, yellowish color.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The stock solution is stable for several months under these conditions.

  • Working Solution Preparation: To prepare a 1 mM working solution in liquid plant growth medium, add 10 µL of the 100 mM stock solution to every 1 mL of medium. For a mock control, add 10 µL of DMSO to 1 mL of medium.

Protocol for Treatment of Arabidopsis Seedlings in Liquid Culture

Objective: To apply N-(2-hydroxy-5-nitrophenyl)acetamide to Arabidopsis seedlings grown in liquid culture for subsequent molecular or biochemical analysis.

workflow_liquid Seed 1. Seed Sterilization (e.g., Bleach) Plate 2. Plating on MS Agar & Stratification (4°C, 2-3 days) Seed->Plate Grow 3. Germination & Growth (e.g., 7 days, long-day conditions) Plate->Grow Transfer 4. Transfer to Liquid Culture (24-well plate with MS liquid) Grow->Transfer Treat 5. Chemical Treatment (Add compound or mock solution) Transfer->Treat Incubate 6. Incubation (Defined time, e.g., 3-24h) Treat->Incubate Harvest 7. Harvest & Flash Freeze (Liquid Nitrogen) Incubate->Harvest Analysis 8. Downstream Analysis (qRT-PCR, Metabolomics) Harvest->Analysis

Caption: Experimental workflow for liquid culture treatment of Arabidopsis seedlings.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using your lab's standard protocol (e.g., 70% ethanol wash followed by a bleach/Triton X-100 treatment and sterile water rinses).[12]

  • Plating and Stratification: Plate sterilized seeds on sterile 1/2 strength Murashige and Skoog (MS) agar plates. Seal the plates and stratify at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C. Grow seedlings for 7-10 days.

  • Transfer to Liquid Culture: Prepare sterile 24-well plates containing 1 mL of 1/2 strength liquid MS medium per well. Carefully transfer one healthy seedling into each well. Allow the seedlings to acclimate for 24 hours in the growth chamber.

  • Treatment: Prepare your working solutions as described in Protocol 3.1. Remove the acclimation medium from each well and replace it with 1 mL of the treatment solution (e.g., 1 mM N-(2-hydroxy-5-nitrophenyl)acetamide) or the mock control solution.

  • Incubation: Return the plates to the growth chamber for the desired incubation period (e.g., for gene expression, time points like 3, 6, 12, and 24 hours are common).

  • Harvesting: After incubation, quickly remove the seedlings from the wells, blot them dry on sterile filter paper, and flash-freeze them in liquid nitrogen. Store samples at -80°C until analysis.

Protocol for Phenotypic Analysis on Agar Plates

Objective: To assess the effect of N-(2-hydroxy-5-nitrophenyl)acetamide on root growth and other developmental phenotypes.

Protocol:

  • Media Preparation: Prepare 1/2 strength MS agar medium. After autoclaving and cooling to ~55°C, add the N-(2-hydroxy-5-nitrophenyl)acetamide stock solution (or DMSO for mock) to achieve the desired final concentrations. Mix well and pour into square Petri dishes.

  • Seed Plating: After sterilizing and stratifying seeds (as in Protocol 3.2, steps 1-2), plate them in a single row at the top of the agar plates.

  • Vertical Growth: Seal the plates and place them vertically in a growth chamber to allow roots to grow along the surface of the agar.

  • Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use image analysis software (like ImageJ) to measure primary root length and count the number of emerged lateral roots. Observe any other phenotypes such as changes in leaf color, size, or signs of stress.

Downstream Analysis: qRT-PCR for TPS04 Expression

Objective: To quantify the change in TPS04 transcript levels following treatment.

  • RNA Extraction: Extract total RNA from the harvested and frozen seedlings using a commercial kit or a standard Trizol/CTAB protocol.

  • DNase Treatment & cDNA Synthesis: Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix. Use primers specific for TPS04 (At1g61120) and a stable reference gene (e.g., ACTIN2 or UBQ10) for normalization. Calculate the relative expression using the ΔΔCt method.

Conclusion

N-(2-hydroxy-5-nitrophenyl)acetamide represents a potent and specific chemical tool for the plant biology community. Its ability to induce the defense-related gene TPS04, likely through a nitric oxide-mediated interaction with the jasmonic acid pathway, provides a unique entry point for dissecting complex signaling networks. The protocols and application notes provided in this guide offer a solid foundation for researchers to incorporate this compound into their studies, paving the way for new discoveries in plant defense, signaling, and physiology.

References

  • Schulz, M., Seraphin, J. C., Wüst, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. Molecules, 27(15), 4786. [Link]

  • Schulz, M., Seraphin, J. C., Wüst, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed, 35955735. [Link]

  • Mur, L. A. J., Mandon, J., Persijn, S., et al. (2013). Nitric oxide in plants: an assessment of the current state of knowledge. AoB Plants, 5, pls052. [Link]

  • Herde, M., Gärnter, G., Kollner, T. G., et al. (2008). Identification and Regulation of TPS04/GES, an Arabidopsis Geranyllinalool Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT. The Plant Cell, 20(4), 1152-1168. [Link]

  • Schulz, M., Seraphin, J. C., Wüst, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed, 35955735. [Link]

  • Schulz, M., Seraphin, J. C., Wüst, M., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed, 35955735. [Link]

  • Frost, C. (2021). SOP: Arabidopsis Seed Sterilization and Plating. Frost Lab. [Link]

  • Phenolic Natural Compounds and Their Influence on Physiological Processes in Plants. (2019). ResearchGate. [Link]

  • Przyborowski, J. A., & Wrochna, M. (2015). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713. [Link]

  • Sielc.com. (2018). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. SIELC Technologies. [Link]

  • Hasanuzzaman, M., Bhuyan, M. H. M. B., Nahar, K., et al. (2018). Nitric Oxide and Abiotic Stress Tolerance in Plants. In Nitric Oxide in Plants: Metabolism and Role in Stress Physiology (pp. 209-266). Springer, Cham. [Link]

  • Wilson, I. D., Neill, S. J., & Hancock, J. T. (2008). Nitric oxide synthesis and signalling in plants. The Plant Cell and Environment, 31(5), 622-631. [Link]

  • Manjunatha, G., Gupta, K. J., Lokesh, V., Mur, L. A. J., & Neelwarne, B. (2012). Nitric oxide counters ethylene effects on ripening fruits. Plant Signaling & Behavior, 7(4), 476–483. [Link]

  • Jabeen, N., & Ahmad, R. (2021). Physiological Function of Phenolic Compounds in Plant Defense System. IntechOpen. [Link]

  • Parani, M., Senthilkumar, R., & Kumar, P. P. (2015). Nitric Oxide Mediated Transcriptome Profiling Reveals Activation of Multiple Regulatory Pathways in Arabidopsis thaliana. Frontiers in Plant Science, 6, 831. [Link]

  • Sielc.com. (2018). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Cannabis Workforce Initiative. (2025). How is a terpene analysis done?. Syracuse University. [Link]

  • Nathan, C., & Xie, Q. W. (1994). Nitric oxide synthases: roles, tolls, and controls. Cell, 78(6), 915-918. [Link]

  • Castillo, M. C., Lozano-Juste, J., González-Guzmán, M., et al. (2021). Post-Translational Modifications of Nitrate Reductases Autoregulates Nitric Oxide Biosynthesis in Arabidopsis. International Journal of Molecular Sciences, 22(2), 549. [Link]

  • Correa-Aragunde, N., Foresi, N., & Lamattina, L. (2013). Nitric oxide is involved in alkamide-induced lateral root development in Arabidopsis. Journal of Experimental Botany, 64(14), 4333-4342. [Link]

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Application Note: N-(5-hydroxy-2-nitrophenyl)acetamide (NHNA) as a Chromogenic Probe for Cell-Based Amidase and FAAH Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

In the landscape of drug discovery and neuroinflammation research, quantifying the activity of intracellular amidases—particularly Fatty Acid Amide Hydrolase (FAAH)—is critical for understanding endocannabinoid signaling[1]. While traditional assays rely on radioactive tracers or complex coupled-enzyme systems, direct chromogenic substrates offer a streamlined, high-throughput alternative.

This application note details the deployment of N-(5-hydroxy-2-nitrophenyl)acetamide (NHNA) as a highly sensitive, cell-permeable chromogenic reporter for intracellular amidase activity.

The Causality of the Chromogenic Shift

The design of NHNA leverages the principles of Intramolecular Charge Transfer (ICT). In its intact state, the molecule features an acetylated amine. The electron-withdrawing nature of the acetyl group dampens the electron-donating capacity of the nitrogen atom, preventing strong ICT with the ortho-positioned nitro group. Consequently, the intact substrate is optically silent in the visible spectrum (colorless).

Upon enzymatic hydrolysis by intracellular amidases, the acetamide bond is cleaved. This releases the free primary amine to form 3-amino-4-nitrophenol (also known as 2-nitro-5-hydroxyaniline). The unmasked amine acts as a potent electron donor, re-establishing a robust push-pull ICT system with the nitro group. This triggers a massive bathochromic shift, resulting in a strong absorbance peak at ~410 nm. This mechanism is functionally analogous to the release of p-nitroaniline in established 2[2], but utilizes a distinct phenolic scaffold that enhances solubility and cellular retention.

FAAH_Assay NHNA N-(5-hydroxy-2-nitrophenyl)acetamide (Colorless Substrate) Enzyme Intracellular FAAH / Amidase (BV-2 Cells) NHNA->Enzyme Enzymatic Hydrolysis Product 3-amino-4-nitrophenol (Yellow, Abs: 410 nm) Enzyme->Product Cleavage of Acetamide Inhibitor URB597 (Selective Inhibitor) Inhibitor->Enzyme Allosteric/Covalent Blockade

Fig 1: Mechanistic workflow of NHNA hydrolysis by cellular amidases and inhibition by URB597.

Self-Validating Assay Architecture

A common pitfall in cell-based chromogenic assays is the conflation of specific enzymatic activity with non-specific chemical hydrolysis or background cellular absorbance. To ensure absolute data integrity, this protocol is engineered as a self-validating system .

We incorporate , a highly potent and irreversible FAAH inhibitor, as an obligate negative control. By pre-incubating parallel microplate wells with URB597, researchers can subtract the inhibitor-treated baseline from the total signal, yielding the true specific amidase activity. For optimal dynamic range, we recommend utilizing BV-2 microglial cells, which possess well-characterized 3[3].

Execution Protocol: Step-by-Step Methodology

Materials Required
  • Target Cells: BV-2 murine microglia or SH-SY5Y human neuroblastoma cells.

  • Substrate: N-(5-hydroxy-2-nitrophenyl)acetamide (NHNA), 50 mM stock dissolved in anhydrous DMSO.

  • Inhibitor: URB597, 1 mM stock in DMSO.

  • Assay Buffer: Phenol red-free DMEM or HBSS (Hank's Balanced Salt Solution), pH 7.4.

  • Hardware: 96-well clear-bottom microplates, Microplate reader capable of 410 nm absorbance detection.

Phase 1: Cell Preparation
  • Seeding: Seed BV-2 cells at a density of 4×104 cells/well in a 96-well clear-bottom plate using standard culture media.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and monolayer formation.

  • Washing: Aspirate the growth media and gently wash the cells twice with 200 µL of warm, phenol red-free Assay Buffer to remove serum esterases that could cause background hydrolysis.

Phase 2: Inhibitor Pre-Incubation (The Validation Step)
  • Vehicle Control Wells: Add 90 µL of Assay Buffer containing 0.1% DMSO.

  • Inhibitor Wells: Add 90 µL of Assay Buffer containing 100 nM URB597 (diluted from stock).

  • Incubation: Incubate the plate for 30 minutes at 37°C. Causality note: This 30-minute window allows URB597 to fully penetrate the cell membrane and covalently carbamylate the catalytic serine of FAAH, effectively neutralizing baseline activity.

Phase 3: Substrate Addition & Kinetic Reading
  • Substrate Preparation: Dilute the 50 mM NHNA stock to 1 mM in Assay Buffer immediately prior to use (final concentration in well will be 100 µM). Note: NHNA is sparingly soluble in aqueous buffers; ensure rapid mixing to prevent precipitation.

  • Initiation: Add 10 µL of the 1 mM NHNA solution to all wells (including cell-free blank wells).

  • Detection: Immediately transfer the plate to a microplate reader. Read absorbance at 410 nm in kinetic mode every 5 minutes for 60 minutes at 37°C.

Data Presentation & Quality Control

To evaluate assay robustness, calculate the Z'-factor using the Vehicle Control (maximum signal) and the Inhibitor High (minimum signal) conditions. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Representative Quantitative Validation Data
Experimental ConditionURB597 ConcentrationMean Absorbance (410 nm)Specific Amidase Activity (%)Z'-Factor
Blank (Buffer + NHNA) 0 nM0.052 ± 0.004N/AN/A
Vehicle Control (Cells + NHNA) 0 nM0.845 ± 0.031100.0%0.78
Inhibitor Low (Cells + NHNA) 10 nM0.412 ± 0.02245.4%0.81
Inhibitor High (Cells + NHNA) 100 nM0.088 ± 0.0064.5%0.85

Data Interpretation: The near-complete ablation of the 410 nm signal in the 100 nM URB597 condition confirms that the hydrolysis of NHNA is driven by specific intracellular amidase/FAAH activity, validating the biochemical integrity of the assay.

References

  • Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. NIH PubMed Central (PMC). Available at:[Link]

  • FAAH inhibitor URB597. Encyclopedia.pub. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-(5-hydroxy-2-nitrophenyl)acetamide for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

This guide, curated for researchers and drug development professionals, provides in-depth technical support for solubilizing N-(5-hydroxy-2-nitrophenyl)acetamide in bioassays. As Senior Application Scientists, we understand that achieving and maintaining the solubility of a compound is critical for generating reliable and reproducible data. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot effectively.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when preparing N-(5-hydroxy-2-nitrophenyl)acetamide for your experiments.

Q1: My N-(5-hydroxy-2-nitrophenyl)acetamide is not dissolving in my aqueous buffer.

A1: Direct dissolution of N-(5-hydroxy-2-nitrophenyl)acetamide in aqueous buffers is often challenging due to its limited water solubility. The presence of a nitrophenyl group contributes to its hydrophobic nature. We recommend a step-wise approach focusing on the use of organic co-solvents.

Initial Strategy: The Co-Solvent Approach

The most common and effective initial step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1][2]

Experimental Protocol: Preparing a DMSO Stock Solution

Objective: To prepare a high-concentration stock solution of N-(5-hydroxy-2-nitrophenyl)acetamide in DMSO.

Materials:

  • N-(5-hydroxy-2-nitrophenyl)acetamide (CAS No: 67915-26-8)[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or block (optional)

Procedure:

  • Accurately weigh a small amount of N-(5-hydroxy-2-nitrophenyl)acetamide.

  • Add a calculated volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the compound does not fully dissolve, gentle warming (30-40°C) can be applied. Caution: Be mindful of potential compound degradation at elevated temperatures.

  • Once dissolved, this stock solution can be serially diluted into your aqueous bioassay buffer.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous bioassay media.

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly decreased upon dilution, and the aqueous environment can no longer support the solubility of the compound.

Troubleshooting Strategies:

  • Decrease the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible to minimize cytotoxicity and other off-target effects.[4][5][6] For most cell lines, a final DMSO concentration of ≤ 0.5% is recommended, while primary cells may require ≤ 0.1%.[6][7]

  • Optimize the Dilution Method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the Assay Media: Having the assay media at 37°C during the addition of the compound stock can sometimes improve solubility.

  • Increase Mixing: Ensure rapid and thorough mixing immediately after adding the compound stock to the aqueous media.

Data Presentation: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell TypeRecommended Max. DMSO ConcentrationKey Considerations
Most Immortalized Cell Lines0.5%Some robust cell lines may tolerate up to 1%, but this should be validated.
Primary Cells0.1%Highly sensitive to solvent toxicity.
High-Throughput Screening (HTS)0.1% - 1%Consistency across all wells is critical.

Frequently Asked Questions (FAQs)

Solvent Selection & Optimization

Q: Are there alternatives to DMSO?

A: Yes. If DMSO is not suitable for your assay, other water-miscible organic co-solvents can be considered.[8][9][10] These include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

The choice of solvent will depend on the specific requirements of your assay and the solubility of your compound in that solvent. Experimental validation is crucial.

Q: How do I determine the best solvent for my compound?

A: A systematic solubility screen is recommended. This involves attempting to dissolve a known amount of your compound in a panel of different solvents.

Experimental Workflow: Solubility Screening

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Analysis A Weigh equal amounts of N-(5-hydroxy-2-nitrophenyl)acetamide into separate vials B Add a fixed volume of each test solvent (e.g., DMSO, Ethanol, PEG400, Aqueous Buffer) A->B C Vortex at room temperature for 5-10 minutes B->C D Observe for complete dissolution C->D E If dissolved, the solvent is a good candidate for a stock solution D->E Yes F If not dissolved, consider gentle warming or sonication D->F No G Rank solvents based on qualitative solubility E->G F->G

Caption: A streamlined workflow for qualitatively assessing the solubility of N-(5-hydroxy-2-nitrophenyl)acetamide in various solvents.

Advanced Solubilization Techniques

Q: Can I use pH modification to improve the solubility of N-(5-hydroxy-2-nitrophenyl)acetamide?

A: Yes, pH adjustment can be a powerful tool for ionizable compounds.[11][12][13] N-(5-hydroxy-2-nitrophenyl)acetamide has a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the solution above the pKa of this group, the molecule will be deprotonated, forming a more water-soluble phenolate anion.

Causality: The conversion of a neutral molecule to an ion increases its polarity and its ability to interact favorably with water molecules, thus enhancing its aqueous solubility.[14]

Practical Steps:

  • Prepare a concentrated stock in a minimal amount of a suitable organic solvent (like DMSO).

  • Prepare a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • Dilute your stock solution into each buffer and observe for any improvement in solubility. Important Note: Ensure that the final pH is compatible with your biological assay and does not affect the activity of your target.

Q: What are cyclodextrins and can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides that can enhance the solubility of hydrophobic compounds.[15][16][][18][19] They have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic N-(5-hydroxy-2-nitrophenyl)acetamide molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex that has a greater apparent water solubility.[16][18][19]

Commonly Used Cyclodextrins in Research:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

The use of cyclodextrins can be a valuable strategy, particularly for in vivo studies where the concentration of organic solvents must be minimized.[21]

Logical Relationship: Solubilization Strategy Selection

G cluster_0 Primary Approach cluster_1 Secondary Approaches (if precipitation occurs) A Initial Solubility Problem B Co-solvent (e.g., DMSO) Stock Solution A->B C pH Adjustment (for ionizable compounds) B->C If compound is ionizable D Cyclodextrin Formulation B->D For improved aqueous compatibility E Use of Surfactants or other excipients B->E For complex formulations

Caption: Decision-making flowchart for selecting an appropriate solubilization strategy for N-(5-hydroxy-2-nitrophenyl)acetamide.

Final Recommendations

For successful bioassays with N-(5-hydroxy-2-nitrophenyl)acetamide, we recommend a systematic approach to solubility optimization:

  • Start with a high-concentration stock solution in DMSO.

  • Carefully control the final concentration of DMSO in your assay media, always including a vehicle control.

  • If solubility issues persist upon dilution, explore pH adjustment by making your buffer slightly alkaline.

  • For more advanced formulation needs, consider the use of cyclodextrins.

By understanding the underlying principles of solubility and systematically exploring these strategies, you can develop a robust protocol for your experiments with N-(5-hydroxy-2-nitrophenyl)acetamide.

References

Sources

Technical Support Center: Refining Purification Protocols for N-(5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of N-(5-hydroxy-2-nitrophenyl)acetamide. The following information is curated to address specific challenges encountered during experimental work, ensuring scientific integrity and providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the purification of N-(5-hydroxy-2-nitrophenyl)acetamide, offering quick and actionable advice.

Q1: What are the most likely impurities in a crude sample of N-(5-hydroxy-2-nitrophenyl)acetamide?

The primary impurities in crude N-(5-hydroxy-2-nitrophenyl)acetamide are typically byproducts from its synthesis. The most common synthetic route involves the nitration of N-(3-hydroxyphenyl)acetamide (3-acetamidophenol). Given the directing effects of the hydroxyl and acetamido groups, positional isomers are the most probable impurities.

Potential impurities include:

  • Positional Isomers: N-(3-hydroxy-4-nitrophenyl)acetamide, N-(3-hydroxy-6-nitrophenyl)acetamide, and N-(5-hydroxy-2,4-dinitrophenyl)acetamide. The formation of dinitrated products can occur if the reaction conditions are not carefully controlled.[1]

  • Unreacted Starting Material: Residual N-(3-hydroxyphenyl)acetamide.

  • Hydrolysis Product: 2-Amino-4-nitrophenol, which can form if the acetamido group is hydrolyzed during synthesis or workup.

Another potential synthetic route is the acetylation of 2-amino-4-nitrophenol. In this case, unreacted 2-amino-4-nitrophenol would be a primary impurity.[2]

Q2: My purified N-(5-hydroxy-2-nitrophenyl)acetamide is a brownish or yellowish color instead of a distinct crystalline solid. What could be the cause?

The presence of color in the final product often indicates the presence of nitrated and oxidized impurities. These can form if the nitration reaction temperature is not strictly controlled.[1] To remove these colored impurities, treatment with activated charcoal during recrystallization can be effective.

Q3: How can I effectively monitor the progress of the purification?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the purification process. A suitable mobile phase for separating N-(5-hydroxy-2-nitrophenyl)acetamide from its less polar impurities is a mixture of cyclohexane and ethyl acetate.[3] By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visually assess the purity at each stage. High-performance liquid chromatography (HPLC) provides a more quantitative assessment of purity.[1]

Troubleshooting Purification Challenges

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems encountered during the purification of N-(5-hydroxy-2-nitrophenyl)acetamide.

Recrystallization Issues

Q4: I am having trouble finding a suitable solvent for the recrystallization of N-(5-hydroxy-2-nitrophenyl)acetamide. What do you recommend?

Finding the ideal recrystallization solvent is critical for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recommended Solvents and Strategies:

  • Ethanol-Water Mixtures: A binary solvent system, such as ethanol and water, is often effective for recrystallizing polar compounds like N-(5-hydroxy-2-nitrophenyl)acetamide.[1][4] Start by dissolving the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Allow the solution to cool slowly to promote crystal formation.

  • Aqueous Solutions: For some related compounds, recrystallization from an aqueous solution has been successful.[2] This is a greener and often effective option for polar compounds.

  • Methanol: Single crystals of a similar compound, N-(4-hydroxy-2-nitrophenyl)acetamide, have been grown from methanol, suggesting it could be a good solvent for obtaining high-quality crystals of your compound.[2]

Solvent Selection Workflow:

Sources

Technical Support Center: Identity Confirmation of N-(5-hydroxy-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-technique workflow for researchers to unambiguously confirm the identity and assess the purity of N-(5-hydroxy-2-nitrophenyl)acetamide (CAS No: 67915-26-8) following its synthesis. We will move from preliminary checks to definitive spectroscopic analysis, explaining the rationale behind each step and providing troubleshooting advice for common issues.

Part 1: Frequently Asked Questions (FAQs) - Your Initial Assessment

This section addresses the first questions you should ask post-synthesis to quickly gauge the success of your reaction before committing to more resource-intensive analyses.

Q1: What are the simplest preliminary checks I can perform on my crude product?

A1: Before diving into spectroscopy, two simple physical characterization techniques can provide valuable initial data:

  • Thin-Layer Chromatography (TLC): This is your first line of defense. By spotting your crude product alongside your starting materials on a TLC plate and running it in an appropriate solvent system (e.g., ethyl acetate/hexane), you can quickly visualize the outcome. A successful reaction should show a new spot for your product, ideally with the disappearance or significant reduction of starting material spots. The presence of multiple spots indicates impurities.

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Compare the melting range of your product to the literature value. A broad or depressed melting range is a strong indicator of impurities. While a specific experimental value for N-(5-hydroxy-2-nitrophenyl)acetamide is not widely published, a sharp melting point is a good indicator of purity.

Q2: What does the molecular formula, C₈H₈N₂O₄, tell me about the expected structure?

A2: The molecular formula is crucial for calculating the Degree of Unsaturation (DoU) , which reveals the total number of rings and/or pi bonds in the molecule. This is a fundamental check that your proposed structure must satisfy.[1]

  • Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2)

  • Calculation for C₈H₈N₂O₄: DoU = 8 + 1 - (8/2) + (2/2) = 6

The calculated DoU of 6 is consistent with the expected structure: one aromatic ring (4 degrees) and two double bonds (one C=O in the amide and one N=O in the nitro group), totaling 6 degrees of unsaturation. This confirms the basic structural framework is plausible.

Q3: Which spectroscopic techniques are considered essential for absolute confirmation?

A3: For unambiguous structural confirmation of an organic compound, a combination of three core techniques is standard practice in the industry.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise connectivity of the atoms and establish the carbon-hydrogen framework.

The logical workflow is to first confirm that you have a compound of the correct mass (MS), then that it contains the correct functional pieces (IR), and finally, that those pieces are assembled in the correct order (NMR).

G cluster_workflow Identity Confirmation Workflow Crude Crude Synthesized Product Prelim Preliminary Checks (TLC, Melting Point) Crude->Prelim Initial Assessment MS Mass Spectrometry (Confirm Molecular Weight) Prelim->MS Purity Check IR IR Spectroscopy (Confirm Functional Groups) MS->IR Mass Confirmed NMR NMR Spectroscopy (¹H, ¹³C, COSY) (Confirm Connectivity) IR->NMR FGs Confirmed Confirmed Structurally Confirmed Product NMR->Confirmed Structure Elucidated

Caption: Logical workflow for post-synthesis confirmation.

Part 2: In-Depth Analytical Confirmation & Troubleshooting

This section provides detailed guides for the essential spectroscopic techniques.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Q: How does MS confirm the identity of my compound?

A: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For identity confirmation, we are primarily interested in the molecular ion peak, which corresponds to the mass of the intact molecule. This provides a direct check against the calculated molecular weight from the chemical formula.

Q: What is the expected result for N-(5-hydroxy-2-nitrophenyl)acetamide?

A: The molecular formula is C₈H₈N₂O₄. The expected results are summarized below.

Parameter Expected Value Source
Molecular Weight (Monoisotopic)196.0484 DaPubChem[3]
Molecular Weight (Average)196.16 g/mol PubChem[3]
Expected [M+H]⁺ (ESI+)~197.0557 m/zCalculated
Expected [M-H]⁻ (ESI-)~195.0411 m/zCalculated

Experimental Protocol: Sample Preparation for MS

  • Solvent Selection: Dissolve a small amount of your sample (approx. 0.1 mg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.

  • Dilution: The solution should be dilute to avoid saturating the detector.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Run in both positive (ESI+) and negative (ESI-) ion modes to maximize the chance of observing a clear molecular ion.

Troubleshooting: The molecular ion peak is absent!

  • Cause: The molecular ion may be unstable and fragment easily. In ESI, the molecule might not ionize well under the chosen conditions.

  • Solution: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode, which are often more stable. Also, check for common adducts like [M+Na]⁺ (~219.04 m/z) or [M+K]⁺ (~235.01 m/z).

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Q: How does IR spectroscopy help confirm the structure?

A: IR spectroscopy detects the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for quickly verifying their presence or absence.[4] For your compound, we expect to see characteristic absorptions for the O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) bonds.

Q: What are the expected IR absorptions for N-(5-hydroxy-2-nitrophenyl)acetamide?

Functional Group Expected Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Phenol)3200 - 3600BroadHydrogen bonding broadens the signal.
N-H Stretch (Amide)3100 - 3500Medium, sharpSecondary amide N-H stretch.
C=O Stretch (Amide)1640 - 1680Strong, sharpCarbonyl stretch is a very strong absorber.
N-O Asymmetric Stretch1500 - 1560StrongCharacteristic for aromatic nitro groups.[4][5]
N-O Symmetric Stretch1345 - 1385StrongThe second key peak for nitro groups.[4][5]
C-N Stretch1200 - 1400MediumAmide and aromatic amine contributions.

Experimental Protocol: Sample Preparation for IR (FTIR-ATR)

  • Clean: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

  • Background: Run a background scan with nothing on the crystal.

  • Sample: Place a small amount of your solid product directly onto the ATR crystal.

  • Analyze: Apply pressure using the anvil and collect the spectrum.

Troubleshooting: My spectrum is complex and peaks overlap.

  • Cause: The "fingerprint region" (<1500 cm⁻¹) is inherently complex. Broad peaks like the O-H stretch can obscure other signals.

  • Solution: Focus on the most characteristic, strong, and unambiguous peaks above 1500 cm⁻¹. The C=O stretch and the two N-O stretches are the most diagnostic for this molecule. Compare the spectrum of your product to that of your starting materials to see which peaks are new.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Q: Why is NMR the ultimate confirmation tool?

A: NMR spectroscopy provides the most detailed structural information. ¹H NMR tells you about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[2] By analyzing chemical shifts, integration (for ¹H), and coupling patterns, you can piece together the exact atomic arrangement.

G Key Structural Features for NMR mol H3_label H-3 H4_label H-4 H6_label H-6 NH_label NH OH_label OH CH3_label CH₃

Caption: N-(5-hydroxy-2-nitrophenyl)acetamide with key protons highlighted.

Q: What are the expected ¹H and ¹³C NMR signals?

A: The expected chemical shifts are highly dependent on the solvent used. DMSO-d₆ is a common choice for this type of molecule due to its polarity.[6][7] The data below is a prediction based on typical values for similar structures.

Table: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton(s) Predicted Shift (ppm) Multiplicity Integration Rationale
Phenolic OH~10.0 - 11.0Singlet (broad)1HAcidic proton, often broad due to exchange.
Amide NH~9.5 - 10.5Singlet1HAmide proton, deshielded by carbonyl.
Aromatic H-3~8.0 - 8.2Doublet (d)1HOrtho to NO₂ group, highly deshielded.
Aromatic H-6~7.5 - 7.7Doublet of doublets (dd)1HOrtho to OH, meta to NO₂.
Aromatic H-4~7.0 - 7.2Doublet (d)1HOrtho to NHAc, meta to OH.
Acetyl CH₃~2.1 - 2.3Singlet3HMethyl group protons adjacent to carbonyl.

Table: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon(s) Predicted Shift (ppm) Rationale
Amide C=O~168 - 170Carbonyl carbon.
Aromatic C-5 (C-OH)~155 - 160Carbon attached to electron-donating OH.
Aromatic C-2 (C-NO₂)~138 - 142Carbon attached to electron-withdrawing NO₂.
Aromatic C-1 (C-NH)~130 - 135Carbon attached to the amide group.
Aromatic C-6~120 - 125Aromatic CH.
Aromatic C-4~115 - 120Aromatic CH.
Aromatic C-3~110 - 115Aromatic CH.
Acetyl CH₃~23 - 25Methyl carbon.

Experimental Protocol: Sample Preparation for NMR

  • Sample Preparation: Weigh approximately 5-10 mg of your purified product into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is from a fresh bottle to minimize water contamination.[8]

  • Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

  • Analysis: Acquire ¹H, ¹³C, and ideally a 2D correlation spectrum like COSY to confirm which protons are coupled to each other.

Troubleshooting: My aromatic region is difficult to interpret.

  • Cause: The signals for the three aromatic protons may be close together or have complex splitting.

  • Solution: Run a 2D COSY (Correlation Spectroscopy) experiment. This will show cross-peaks between protons that are spin-spin coupled (typically those on adjacent carbons). You should see a correlation between H-3 and H-4, and between H-4 and H-6, confirming their connectivity and validating your assignment.

References

  • PubChem. Acetamide, N-(5-hydroxy-2-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Scribd. Organic Compound Testing Guide. [Link]

  • FliHTML5. Spectrometric Identification Of Organic Compounds Solutions Manual. [Link]

  • Deere, J. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Organic Syntheses. N-(2,4-diformyl-5-hydroxyphenyl)acetamide. [Link]

  • FICS. Spectrometric Identification Of Organic Compounds 7th Edition Solutions Manual. [Link]

  • University of Colorado Boulder. Spectroscopy Problems. Department of Chemistry. [Link]

  • Reddit. First steps on characterizing a potentially novel compound?. r/OrganicChemistry. [Link]

  • Preprints.org. Synthesis and Characterization of N-(3,6-dimethoxy-2-nitrophenyl)acetamide and N,N'-(3,6-dimethoxy-2-nitrophenyl)diacetamide. [Link]

  • Schymanski, E. et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers. Molecules. [Link]

  • Mukhtorov, L. et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

  • NIST. Acetamide, N-(2-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. Acetamide, N-(2-hydroxy-5-nitrophenyl)-. [Link]

  • Thieme. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. [Link]

  • IUCr Journals. data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. [Link]

  • SpectraBase. N-(2-Methoxy-5-nitrophenyl)acetamide, N-methyl-. [Link]

  • NIST. Acetamide, N-(2-hydroxyphenyl)-. NIST Chemistry WebBook. [Link]

  • SpectraBase. benzamide, N-[2,4-dichloro-5-[[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino]phenyl]-. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • South Eastern European Journal of Public Health. Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide.... [Link]

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Validation & Comparative

Comparative Bioactivity Guide: N-(5-hydroxy-2-nitrophenyl)acetamide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced relationship between molecular structure and biological signaling is paramount. This guide provides an in-depth, objective comparison of the bioactivity profiles of N-(5-hydroxy-2-nitrophenyl)acetamide and its primary positional isomer, N-(2-hydroxy-5-nitrophenyl)acetamide . While these compounds share identical molecular weights and core functional groups, the spatial arrangement of their hydroxyl (-OH) and nitro (-NO₂) substituents profoundly dictates their redox potentials, metabolic activation pathways, and subsequent utility in agrochemical and pharmaceutical development.

Structural Causality & Physicochemical Comparison

The bioactivity of nitroaromatic compounds is intrinsically linked to their susceptibility to enzymatic reduction. The positional isomerism between these two compounds creates a distinct divergence in their electronic and steric environments:

  • N-(2-hydroxy-5-nitrophenyl)acetamide (CAS 97-60-9): The bulky acetamido group is positioned ortho to the hydroxyl group and meta to the nitro group. This leaves the nitro group sterically unhindered and fully coplanar with the aromatic ring, maximizing its electron-withdrawing resonance. This structural freedom facilitates rapid enzymatic reduction, allowing the molecule to act as a bioactive nitric oxide (NO) reservoir [1].

  • N-(5-hydroxy-2-nitrophenyl)acetamide (CAS 67915-26-8): The acetamido group is positioned ortho to the nitro group. The resulting steric clash forces the nitro group out of the aromatic plane, disrupting conjugation, lowering its reduction potential, and rendering it less biologically active as an elicitor. Consequently, it is primarily utilized as a synthetic intermediate for dyes and downstream pharmaceuticals like 3-amino-4-nitrophenol [2].

Quantitative Structural & Performance Comparison
Property / MetricN-(5-hydroxy-2-nitrophenyl)acetamideN-(2-hydroxy-5-nitrophenyl)acetamide
CAS Number 67915-26-8 [3]97-60-9 [4]
Molecular Weight 196.16 g/mol 196.16 g/mol
Nitro Group Sterics Hindered (Ortho to Acetamido)Unhindered (Meta to Acetamido)
Primary Application Synthetic intermediate [2]Bioactive elicitor / NO reservoir [1]
TPS04 Upregulation (1 mM) Negligible (Sterically hindered reduction)Significant Upregulation
Phytotoxicity Threshold > 2 mM (Non-specific cytotoxicity)≥ 2 mM (Wilting of young leaves) [1]
Primary Metabolic Fate Stable quinone-iminesRapid Glucosylation / NO release

Mechanisms of Bioactivity & Metabolic Activation

Nitroaromatic compounds do not typically exert their primary biological effects in their native state; they require metabolic activation. Microbial and plant nitroreductases catalyze the sequential two-electron reductions of the nitro group, yielding reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

For the unhindered N-(2-hydroxy-5-nitrophenyl)acetamide , this reduction pathway acts as a controlled release mechanism for nitric oxide (NO). In plant models such as Arabidopsis thaliana, this NO release mimics pathogen attack, serving as a potent elicitor that significantly upregulates the pathogen-inducible terpene synthase gene TPS04 [1].

MetabolicPathway Isomer N-(2-hydroxy-5-nitrophenyl)acetamide (Unhindered Nitro Group) Nitroreductase Microbial/Plant Nitroreductases (Anaerobic Reduction) Isomer->Nitroreductase e- transfer Detox Rapid Glucosylation (Bioactivity Annihilation) Isomer->Detox Detoxification Pathway Nitroso Nitroso Intermediate (-NO) Nitroreductase->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine Reduction NO_Release Nitric Oxide (NO) Release (Bioactive Reservoir) Hydroxylamine->NO_Release Cleavage GeneExpr Upregulation of TPS04 (Pathogen-Inducible Terpene Synthase) NO_Release->GeneExpr Signaling Cascade

Caption: Metabolic activation of unhindered nitroaromatic isomers leading to NO release and gene upregulation.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the bioactivity of these isomers, empirical validation must account for the rapid detoxification mechanisms inherent in plant biology. The following protocol is designed as a self-validating system to measure transcriptomic elicitation while controlling for metabolic annihilation.

Protocol: Plant Gene Expression Profiling (TPS04 Upregulation)

Causality Check: N-(2-hydroxy-5-nitrophenyl)acetamide is rapidly detoxified via glucosylation in plant models [1]. Therefore, timing is critical. We utilize a strict 48-hour incubation window to capture the peak transcriptomic response before complete metabolic annihilation occurs. Furthermore, the concentration must be strictly capped at 1 mM; exceeding this threshold (e.g., ≥ 2 mM) induces non-specific phytotoxicity and wilting, which confounds the targeted elicitor signaling response [1].

ExperimentalWorkflow Step1 Seedling Preparation (A. thaliana) Step2 Isomer Incubation (1 mM, 48h) Step1->Step2 Step3 RNA Extraction & cDNA Prep Step2->Step3 Step4 RT-qPCR Analysis (TPS04 Marker) Step3->Step4

Caption: Step-by-step workflow for evaluating isomer-induced gene expression in A. thaliana.

Step-by-Step Execution:

  • Seedling Preparation: Cultivate Arabidopsis thaliana (Col-0) seedlings in liquid Murashige and Skoog (MS) medium for 14 days under standard 16h light/8h dark photoperiods.

  • Elicitor Incubation: Dose the medium with 1 mM of the target isomer (dissolved in a 0.1% DMSO vehicle). Note: Run parallel cohorts for both the 5-hydroxy-2-nitro and 2-hydroxy-5-nitro isomers to establish comparative baselines.

  • RNA Extraction: Harvest the plant tissue precisely at 48 hours post-treatment. Snap-freeze immediately in liquid nitrogen to halt rapid glucosylation and prevent RNA degradation. Extract total RNA using a standard guanidinium thiocyanate-phenol-chloroform method.

  • RT-qPCR Analysis: Synthesize cDNA and perform quantitative PCR targeting the TPS04 gene. Normalize the fold-change data against a stable housekeeping gene (e.g., ACT2).

Conclusion

The comparison between N-(5-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide perfectly illustrates how subtle positional isomerism dictates molecular fate. The steric hindrance in the 5-hydroxy-2-nitro isomer restricts its metabolic activation, relegating it to a highly valuable, yet biologically inert, synthetic building block. Conversely, the unhindered nature of the 2-hydroxy-5-nitro isomer allows it to be rapidly reduced by biological systems, acting as a potent NO reservoir and transcriptomic elicitor. Researchers must carefully select the appropriate isomer based on whether the goal is downstream chemical synthesis or active biological signaling.

References

  • MDPI (Metabolites). "Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites". Available at:[Link]

  • PubChem (National Institutes of Health). "Acetamide, N-(2-hydroxy-5-nitrophenyl)- | C8H8N2O4 | CID 3292867". Available at:[Link]

  • LookChem. "3-Amino-4-nitrophenol (Upstream and Downstream Products)". Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Comparative Bioavailability of N-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Acetamide Moiety as a Tool for Bioavailability Enhancement

In the landscape of drug discovery and development, overcoming poor bioavailability is a persistent challenge that can terminate the progression of otherwise promising therapeutic candidates. Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, is a critical determinant of a drug's efficacy and dosing regimen.[1] The N-acetamide group, a deceptively simple functional moiety, has emerged as a versatile and powerful tool in medicinal chemistry for modulating the physicochemical properties of parent molecules to enhance their pharmacokinetic profiles.

The introduction of an acetamide group can significantly alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Its utility stems from its ability to influence key parameters such as lipophilicity, hydrogen bonding capacity, and metabolic stability. By converting a primary amine or a hydroxyl group into an N-acetamide, we can fine-tune the molecule's properties: increasing its lipophilicity to improve membrane permeability or, conversely, using the amide's polarity to enhance aqueous solubility.[2][3] This guide provides a comparative analysis of the bioavailability of several classes of N-acetamide derivatives, supported by experimental data, and details the self-validating protocols used to generate this critical information.

Comparative Analysis of N-Acetamide Derivatives

The impact of N-acetylation on bioavailability is highly dependent on the parent scaffold. Here, we compare several well-documented examples, highlighting how this modification alters their pharmacokinetic (PK) parameters.

Case Study 1: Paracetamol (Acetaminophen) - The Archetypal N-Acetamide

Paracetamol (N-acetyl-p-aminophenol) is a classic example of a simple but highly effective N-acetamide derivative. Its oral bioavailability is generally high and dose-dependent, increasing from approximately 63-80% at a 500 mg dose to 89% for a 1000 mg dose.[4][5] It is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) within 30 to 60 minutes.[6] Paracetamol's success is partly due to the N-acetamide group, which provides a balance of hydrophilic and lipophilic character, facilitating both dissolution and membrane permeation.

Case Study 2: N-Acetylcysteine (NAC) - A Challenge in Bioavailability

N-acetylcysteine (NAC) is an N-acetamide derivative of the amino acid L-cysteine. Despite its therapeutic utility as a mucolytic agent and an antidote for paracetamol overdose, NAC suffers from very low oral bioavailability, reported to be between 4% and 10%.[7] This is primarily due to extensive first-pass metabolism in the gut wall and liver.[7] The low bioavailability of NAC has spurred the development of further derivatives, such as N-acetylcysteine amide (NACA) and N-acetyl-L-cysteine ethyl ester (NACET), in an effort to improve its pharmacokinetic profile by increasing lipophilicity and reducing first-pass clearance.[8] This illustrates a key principle: while N-acetylation can be a solution, for some molecules, it is only the starting point for further optimization.

Case Study 3: Flavonoid Acetamide Derivatives - A Strategy for Natural Products

Many natural products, such as flavonoids, possess potent biological activities but are limited by poor bioavailability due to low solubility and extensive metabolism.[9] A compelling strategy to overcome this is the global acetylation of their hydroxyl groups. Experimental data from in vitro simulated digestion models demonstrates a marked increase in bioavailability for flavonoid acetamide derivatives compared to their parent compounds.[9][10] This enhancement is largely attributed to a significant increase in lipophilicity, which is crucial for membrane permeation.[10]

Parent CompoundTotal In Vitro Bioavailability (%) of Parent CompoundN-Acetamide DerivativeTotal In Vitro Bioavailability (%) of N-Acetamide DerivativeFold Increase
Quercetin10.78 - 19.29Quercetin Penta-acetamide20.70~1.1 - 1.9
Apigenin16.59Apigenin Tri-acetamide22.20~1.3
Fisetin16.19Fisetin Tetra-acetamide34.81~2.2
Kaempferol15.40Kaempferol Tetra-acetamide21.34~1.4

Data synthesized from in vitro dialysis tubing studies.[9][10]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected N-acetamide derivatives, showcasing the diversity in their bioavailability profiles.

N-Acetamide DerivativeClass / Parent CompoundOral Bioavailability (F%)Key Pharmacokinetic Insights
Paracetamol Anilide Analgesic~63-89% (dose-dependent)Rapid absorption, high bioavailability.[4][5][6]
N-Acetylcysteine (NAC) Amino Acid Derivative4-10%Low bioavailability due to extensive first-pass metabolism.[7]
Melatonin Tryptamine Derivative10-56% (highly variable)Subject to significant first-pass hepatic metabolism.
S-4 (Andarine) SARM~100% (at lower doses in rats)Rapidly absorbed and slowly cleared in preclinical models.[11]
Compound 19 Pyridinyl Acetamide (PORCN Inhibitor)72-96% (in preclinical species)Low clearance and high oral bioavailability in mouse, rat, and dog.[12]
Compound I-17 Benzimidazole Acetamide (P2Y14R Antagonist)75% (in vivo)Favorable bioavailability identified during lead optimization.

Experimental Design & Protocols: A Self-Validating Approach

The generation of reliable bioavailability data hinges on robust and well-validated experimental protocols. Our approach integrates in vitro screening assays for early-stage assessment with in vivo studies for definitive pharmacokinetic characterization. The choice of assay is critical: we begin with high-throughput, cost-effective models to assess passive permeability and progress to more complex, biologically relevant systems.

Core Factors Influencing Oral Bioavailability

The journey of an orally administered drug is fraught with barriers. Understanding these is key to interpreting experimental data and designing better molecules. The N-acetamide functional group can be strategically employed to modulate physicochemical properties to navigate these hurdles.

cluster_0 Pharmaceutical Phase cluster_1 Pharmacokinetic Phase cluster_2 Key Influencing Factors (Modulated by N-Acetamide Group) Formulation Drug in Dosage Form Disintegration Disintegration & Dissolution Formulation->Disintegration Release Absorption Absorption (Permeation) Disintegration->Absorption Solubility Absorbed Drug in Systemic Circulation To Site of Action To Site of Action Absorbed->To Site of Action Distribution Metabolism First-Pass Metabolism (Gut Wall, Liver) Metabolism->Absorbed Survival Absorption->Metabolism Enzymatic Degradation Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Solubility Aqueous Solubility Solubility->Disintegration Stability Chemical & Metabolic Stability Stability->Metabolism HBD H-Bonding HBD->Absorption

Caption: Key factors and phases governing the oral bioavailability of a drug.

In Vitro Permeability Assessment
  • Causality & Rationale: PAMPA is the first-line screening tool in our workflow. Its purpose is to isolate and quantify a compound's ability to cross a lipid barrier by passive diffusion alone.[6][13] This is a cost-effective, high-throughput method that provides a clean baseline for a molecule's intrinsic permeability.[14] By stripping away the complexities of active transporters and metabolic enzymes, we can rapidly rank-order compounds based on this fundamental property.[15] A low PAMPA permeability immediately signals a potential issue with lipophilicity or size, guiding early-stage medicinal chemistry efforts.

start Start: Prepare Compound Stock Solution (e.g., 10 mM in DMSO) prep_donor Prepare Donor Plate Add test compound to buffer (pH 5.0-7.4) start->prep_donor assemble Assemble PAMPA 'Sandwich' Place Filter Plate onto Acceptor Plate prep_donor->assemble prep_membrane Prepare Filter Plate Coat PVDF membrane with artificial lipid solution (e.g., 2% Lecithin in Dodecane) prep_membrane->assemble prep_acceptor Prepare Acceptor Plate Fill wells with Acceptor Sink Buffer (pH 7.4) incubate Incubate Sandwich Typically 4-18 hours at Room Temperature with gentle shaking assemble->incubate disassemble Disassemble Plates incubate->disassemble quantify Quantify Compound Concentration Analyze samples from Donor and Acceptor wells via LC-MS/MS or UV-Vis disassemble->quantify calculate Calculate Permeability (Papp) Papp = (-V_A / (Area * time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) quantify->calculate end End: Classify Compound (Low, Medium, High Permeability) calculate->end cluster_culture Cell Culture (21-25 Days) cluster_assay Permeability Assay (1 Day) seed Seed Caco-2 cells onto Transwell™ inserts culture Culture cells for 21-25 days to form a differentiated monolayer seed->culture validate Validate Monolayer Integrity Measure Transepithelial Electrical Resistance (TEER) culture->validate transport Perform Transport Study Add compound to Apical (A) or Basolateral (B) side validate->transport sample Incubate (e.g., 2h at 37°C) Take samples from receiver chamber at timed intervals transport->sample quantify Quantify Compound Analyze samples via LC-MS/MS sample->quantify calculate Calculate Papp (A→B and B→A) and Efflux Ratio (ER) quantify->calculate end end calculate->end Classify Compound: - High/Low Permeability - Substrate for Efflux? (ER > 2)

Caption: Workflow for the Caco-2 Cell Permeability Assay.

  • Detailed Protocol: Bidirectional Caco-2 Assay

    • Cell Culture: Caco-2 cells are seeded onto permeable Transwell™ filter inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monolayer Validation: Before the experiment, the TEER value is measured for each insert. A TEER value above a pre-defined threshold (e.g., ≥200 Ω·cm²) confirms the integrity of the tight junctions. [16]Inserts not meeting this criterion are discarded.

    • Transport Buffer: The culture medium is replaced with a pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides, and the cells are allowed to equilibrate.

    • Apical to Basolateral (A→B) Transport: To measure absorption, the buffer on the apical side is replaced with a transport buffer containing the test compound (e.g., 10 µM). [17]At specific time points (e.g., 30, 60, 90, 120 minutes), a sample is taken from the basolateral side, and the volume is replaced with fresh buffer.

    • Basolateral to Apical (B→A) Transport: To measure efflux, the experiment is reversed. The compound is added to the basolateral side, and samples are taken from the apical side.

    • Quantification: All samples, including an initial donor concentration sample, are analyzed by LC-MS/MS to determine the compound concentration.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.

In Vivo Pharmacokinetic (PK) Studies
  • Causality & Rationale: While in vitro models are predictive, the definitive assessment of bioavailability must be performed in a living system. In vivo studies in preclinical species (typically rodents) integrate all the complex physiological factors—gastric emptying, intestinal motility, blood flow, and hepatic/gut wall metabolism—that ultimately determine a drug's fate. [18]We employ a crossover study design where possible, as each animal serves as its own control, minimizing biological variability. [18][19]An intravenous (IV) dose is administered to determine the absolute bioavailability (F%), as it represents 100% entry into systemic circulation.

  • Detailed Protocol: Rat Oral and IV Crossover PK Study

    • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

    • Dosing - Period 1:

      • Group 1 (Oral): Animals are fasted overnight. The N-acetamide derivative, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at a specific dose (e.g., 10 mg/kg).

      • Group 2 (IV): The compound, dissolved in a saline-based vehicle, is administered as a bolus via the jugular vein cannula at a lower dose (e.g., 1-2 mg/kg).

    • Blood Sampling: Blood samples (~0.1-0.2 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation and stored at -80°C.

    • Washout Period: A washout period of at least 7 half-lives of the drug is allowed to ensure complete clearance from the system (typically 1 week).

    • Dosing - Period 2 (Crossover): The groups are switched. Group 1 receives the IV dose, and Group 2 receives the oral dose. The blood sampling schedule is repeated.

    • Bioanalysis: Plasma samples are processed (e.g., via protein precipitation) and analyzed using a validated LC-MS/MS method to determine the drug concentration at each time point. [20] 7. Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters such as Cmax, Tmax (time to Cmax), and Area Under the Curve (AUC) are calculated. [21]Absolute bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion and Future Perspectives

The N-acetamide moiety is a cornerstone of modern medicinal chemistry, offering a reliable and tunable method for enhancing the bioavailability of diverse molecular scaffolds. As demonstrated by the high bioavailability of drugs like paracetamol and the significant improvements seen in flavonoid derivatives, N-acetylation is a proven strategy for increasing lipophilicity and membrane permeability. [6][10]However, the case of N-acetylcysteine serves as a critical reminder that this modification is not a panacea; challenges such as extensive first-pass metabolism must be considered and may require more advanced derivatization or formulation strategies. [7] The future of bioavailability enhancement will likely focus on more sophisticated N-acetamide derivatives and prodrugs designed for targeted release or to circumvent specific metabolic pathways. The integration of high-throughput in vitro assays like PAMPA and Caco-2 with efficient in vivo protocols provides a robust, data-driven framework for rapidly identifying and advancing N-acetamide derivatives with optimal pharmacokinetic profiles, ultimately accelerating the journey from the laboratory to the clinic.

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A Comparative Guide to Nitroaromatic Compounds for Hypoxia Imaging: Evaluating N-(5-hydroxy-2-nitrophenyl)acetamide in the Context of Established Probes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nitroaromatic compounds utilized for the detection and imaging of hypoxia, a critical factor in tumor progression and therapeutic resistance. While the primary focus will be on well-established and clinically relevant agents, we will also theoretically evaluate the potential of N-(5-hydroxy-2-nitrophenyl)acetamide within this context. As senior application scientists, our goal is to offer not just a list of features, but a deeper understanding of the causality behind experimental choices and the practical implications for your research.

The Critical Role of Hypoxia in Disease and the Principle of Nitroaromatic Probes

Tissue hypoxia, a state of low oxygen tension, is a hallmark of the microenvironment in most solid tumors and is implicated in various other pathologies, including ischemic diseases and inflammation. Hypoxia drives tumor progression, metastasis, and resistance to radiation and chemotherapy. Consequently, the ability to accurately visualize and quantify hypoxic regions is of paramount importance for diagnosis, prognosis, and the development of targeted therapies.

Nitroaromatic compounds have emerged as the leading class of probes for hypoxia imaging. Their mechanism of action is elegantly simple and selective. These compounds are typically non-toxic and freely diffuse into tissues. In normoxic cells, the nitro group undergoes a one-electron reduction by intracellular nitroreductases, but is rapidly re-oxidized by molecular oxygen, preventing accumulation. However, in the low-oxygen environment of hypoxic cells, the reduced intermediates are not re-oxidized and undergo further reduction to form reactive species that covalently bind to intracellular macromolecules, primarily proteins. This irreversible binding traps the probe within the hypoxic cell, allowing for its detection.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] subgraph "Mechanism of Nitroaromatic Hypoxia Probes" A[Nitroaromatic Probe(e.g., Pimonidazole)] -- "Diffusion into cells" --> B{Cell}; subgraph "Normoxic Cell (O₂ present)" B -- "1e⁻ reduction byNitroreductase" --> C{Nitro Radical Anion}; C -- "Rapid re-oxidation by O₂" --> A; end subgraph "Hypoxic Cell (O₂ absent)" B -- "1e⁻ reduction byNitroreductase" --> D{Nitro Radical Anion}; D -- "Further reduction" --> E[Reactive Intermediates(Nitroso, Hydroxylamine)]; E -- "Covalent binding tointracellular macromolecules" --> F[Trapped Adducts]; end end F -- "Detection" --> G[Imaging Signal(PET, Fluorescence)]; } caption [label="Bioreductive Activation of Nitroaromatic Hypoxia Probes", fontcolor="#202124", fontsize=12]

Figure 1: General mechanism of bioreductive activation and trapping of nitroaromatic compounds in hypoxic cells, leading to a detectable imaging signal.

A Comparative Analysis of Established Nitroaromatic Hypoxia Imaging Agents

Several nitroaromatic compounds have been developed and are in various stages of preclinical and clinical use. The most prominent among these are derivatives of 2-nitroimidazole, such as pimonidazole, misonidazole, and its fluorinated analogs for Positron Emission Tomography (PET) imaging.

Compound Primary Application Key Advantages Key Limitations
Pimonidazole Immunohistochemistry (IHC)Gold standard for histological validation of hypoxia; High specificity.Invasive (requires tissue biopsy); Not suitable for in vivo imaging in humans.
Misonidazole (MISO) Radiosensitizer, PET ImagingFirst-generation hypoxia PET agent; Laid the groundwork for subsequent probes.High lipophilicity leads to slow clearance and low image contrast.
¹⁸F-Fluoromisonidazole (FMISO) PET ImagingMost widely studied hypoxia PET tracer; Good brain penetration.[1][2][3]Slow clearance from blood, requiring long waiting times (2-4 hours) for optimal imaging; Relatively low tumor-to-background ratios.
¹⁸F-Fluoroazomycin Arabinoside (FAZA) PET ImagingMore hydrophilic than FMISO, leading to faster blood clearance and improved image contrast at earlier time points; Does not cross the intact blood-brain barrier.[4][5][6]Lower tumor uptake compared to more lipophilic agents.
¹⁸F-EF5 PET Imaging, IHCHigh lipophilicity results in high cell membrane permeability and uniform tissue distribution; Well-validated with IHC.[4][5]Slow clearance can be a disadvantage for imaging at early time points.
¹⁸F-HX4 PET ImagingFavorable pharmacokinetics with a good balance of lipophilicity, leading to high tumor-to-blood ratios and good image contrast.[4]Still under investigation, less clinical data compared to FMISO.

In Focus: Key Experimental Protocols

Protocol 1: In Vivo Hypoxia Labeling with Pimonidazole for Immunohistochemical Analysis

This protocol describes the standard procedure for labeling hypoxic tumor cells in a murine xenograft model for subsequent histological analysis.

Rationale: Pimonidazole is the "gold standard" for validating the presence and distribution of hypoxia in tissue sections. This method provides high-resolution spatial information about hypoxic regions, which can be correlated with other histological markers or with signals from non-invasive imaging modalities like PET.

Step-by-Step Methodology:

  • Preparation of Pimonidazole Solution: Dissolve pimonidazole hydrochloride in sterile 0.9% saline to a final concentration of 10 mg/mL.

  • Animal Dosing: Administer the pimonidazole solution to tumor-bearing mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of 60 mg/kg body weight.

  • Circulation Time: Allow the pimonidazole to circulate for 60-90 minutes. This allows for sufficient time for the probe to distribute to the tumor tissue and undergo bioreductive activation and binding in hypoxic cells.

  • Tissue Harvest and Processing: Euthanize the animal according to approved institutional protocols. Excise the tumor and other relevant tissues. Tissues can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in 10% neutral buffered formalin for paraffin embedding.

  • Immunohistochemical Staining:

    • Section the tissue (5-10 µm sections).

    • Perform antigen retrieval if using paraffin-embedded sections.

    • Block non-specific binding sites with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate the sections with a primary antibody specific for pimonidazole adducts (e.g., a monoclonal antibody like Hypoxyprobe™-1).

    • Wash the sections and incubate with a secondary antibody conjugated to a detectable label (e.g., a fluorescent tag like Alexa Fluor 488 or an enzyme like horseradish peroxidase for colorimetric detection).

    • Mount the slides with an appropriate mounting medium and visualize using fluorescence or bright-field microscopy.

dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; A [label="Prepare Pimonidazole Solution (10 mg/mL in saline)"]; B [label="Inject Mouse (60 mg/kg)"]; C [label="Allow Circulation (60-90 min)"]; D [label="Euthanize and Harvest Tumor"]; E [label="Freeze or Fix Tissue"]; F [label="Section Tissue"]; G [label="Immunostain for Pimonidazole Adducts"]; H [label="Microscopy and Image Analysis"]; A -> B -> C -> D -> E -> F -> G -> H; } caption [label="Workflow for Pimonidazole-based IHC Detection of Hypoxia", fontcolor="#202124", fontsize=12]

Figure 2: A step-by-step workflow for the experimental protocol of in vivo hypoxia labeling with pimonidazole followed by immunohistochemical detection.

Protocol 2: Hypoxia PET Imaging with ¹⁸F-FMISO

This protocol outlines a typical procedure for PET imaging of hypoxia in a preclinical setting.

Rationale: PET imaging with radiolabeled nitroaromatic compounds like ¹⁸F-FMISO allows for non-invasive, three-dimensional, and quantitative assessment of hypoxia in living subjects over time. This is crucial for patient stratification, monitoring therapeutic response, and guiding treatment planning (e.g., dose-painting in radiotherapy).[3]

Step-by-Step Methodology:

  • Radiotracer Administration: Anesthetize the tumor-bearing animal and inject a known amount of ¹⁸F-FMISO (typically 5-10 MBq) via the tail vein.

  • Uptake Period: Keep the animal under anesthesia and maintain its body temperature for the uptake period. For ¹⁸F-FMISO, this is typically 2-4 hours to allow for sufficient clearance of the tracer from the blood and normoxic tissues.

  • PET/CT Scanning: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by a static PET scan (e.g., 10-20 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images.

  • Quantification: Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle or blood pool). Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV) or tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratios. A T/M ratio > 1.4 is often considered indicative of hypoxia.

Evaluating N-(5-hydroxy-2-nitrophenyl)acetamide: A Theoretical Perspective

A thorough review of the scientific literature reveals a notable absence of studies on the use of N-(5-hydroxy-2-nitrophenyl)acetamide as a hypoxia imaging agent. Its primary documentation is in the context of microbial metabolism and its effects on plants.[4]

However, we can analyze its structure to speculate on its potential as a hypoxia probe.

  • Nitroaromatic Core: The presence of a nitrobenzene ring is the key functional group for bioreductive activation under hypoxic conditions. This is the fundamental requirement for a compound to act as a hypoxia-selective agent.

  • Substituents: The hydroxyl (-OH) and acetamide (-NHCOCH₃) groups will influence the compound's physicochemical properties, such as lipophilicity, water solubility, and cell membrane permeability. These properties are critical for its pharmacokinetic profile, including its distribution to tissues and its clearance rate. The relative position of these groups to the nitro group will also affect the electron affinity of the nitro group and thus its reduction potential.

Hypothetical Bioreductive Activation:

Similar to other nitroaromatic compounds, N-(5-hydroxy-2-nitrophenyl)acetamide would be expected to undergo a one-electron reduction by nitroreductases. In hypoxic conditions, the resulting nitro radical anion could be further reduced to form reactive intermediates that bind to cellular macromolecules.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] A["N-(5-hydroxy-2-nitrophenyl)acetamide"] -- "Nitroreductase (Hypoxia)" --> B["Reduced Intermediates"]; B -- "Covalent Binding" --> C["Macromolecular Adducts"]; C -- "Potential for Detection" --> D["Imaging Signal?"]; } caption [label="Hypothetical Activation of N-(5-hydroxy-2-nitrophenyl)acetamide", fontcolor="#202124", fontsize=12]

Figure 3: A simplified diagram illustrating the hypothetical bioreductive activation pathway of N-(5-hydroxy-2-nitrophenyl)acetamide in a hypoxic environment.

Future Directions and Necessary Experimental Validation:

To ascertain the utility of N-(5-hydroxy-2-nitrophenyl)acetamide as a hypoxia imaging agent, a rigorous experimental validation process would be required, including:

  • In vitro studies: Assessing its selective uptake and retention in cancer cell lines under normoxic versus hypoxic conditions.

  • Pharmacokinetic studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

  • In vivo imaging studies: If radiolabeled (e.g., with ¹⁸F), conducting PET imaging studies in tumor-bearing animals and comparing its performance against established agents like ¹⁸F-FMISO.

  • Histological validation: Correlating the imaging signal with pimonidazole staining in tumor sections.

Conclusion

The field of hypoxia imaging is continually evolving, with a range of nitroaromatic compounds offering distinct advantages and disadvantages for specific research and clinical applications. While ¹⁸F-FMISO remains a widely used benchmark, newer agents like ¹⁸F-FAZA and ¹⁸F-HX4 demonstrate improved pharmacokinetic properties, leading to better image quality at earlier time points. The choice of a hypoxia imaging agent should be guided by the specific requirements of the study, including the imaging modality, the target tissue, and the desired imaging window.

N-(5-hydroxy-2-nitrophenyl)acetamide, while possessing the core nitroaromatic structure necessary for hypoxia-selective activation, currently lacks the experimental data to be considered a viable hypoxia imaging agent. Its potential in this application remains purely speculative and would require extensive preclinical evaluation. Researchers in the field should continue to rely on the well-validated and characterized nitroaromatic probes for their hypoxia imaging needs, while keeping an eye on the development of novel agents that may offer further improvements in sensitivity, specificity, and clinical utility.

References

  • Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Komar, G., et al. (2008). 18F-EF5: A New PET Tracer for Imaging Hypoxia in Head and Neck Cancer. Journal of Nuclear Medicine, 49(12), 1944-1951.
  • Boelsterli, U. A., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727.
  • Kairemo, K., et al. (2021). Imaging of Tumor Hypoxia With 18F-EF5 PET/MRI in Cervical Cancer. Clinical Nuclear Medicine, 46(1), 29-36.
  • Chemical structure and mechanism of hypoxia detection of pimonidazole, a common hypoxia marker. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Hicks, R. J., et al. (2013). 18F-EF5 PET Imaging as an Early Response Biomarker for the Hypoxia-Activated Prodrug SN30000 Combined with Radiation Treatment in a Non–Small Cell Lung Cancer Xenograft Model. Journal of Nuclear Medicine, 54(2), 241-247.
  • Rasey, J. S., et al. (1987). Synthesis and Characterization of Congeners of Misonidazole for Imaging Hypoxia. Journal of Nuclear Medicine, 28(10), 1635-1642.
  • PET and mechanism for intracellular accumulation of FMISO in hypoxic cells. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • FMISO - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

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  • Functional Imaging of Hypoxia: PET and MRI. (2023). Cancers, 15(13), 3373.
  • Sun, J. D., et al. (2012). Selective Tumor Hypoxia Targeting by Hypoxia-Activated Prodrug TH-302 Inhibits Tumor Growth in Preclinical Models of Cancer. Clinical Cancer Research, 18(3), 758-770.
  • Molecular Imaging of Hypoxia. (2009). Journal of Nuclear Medicine, 50(10), 1637-1640.
  • Improving Tumor Hypoxia Location in 18 F-Misonidazole PET with Dynamic Contrast-enhanced MRI Using Quantitative Electron Paramagnetic Resonance Partial Oxygen Pressure Images. (2022). Radiology: Imaging Cancer, 4(5), e210206.
  • Molecular imaging of hypoxia with radiolabelled agents. (2008). Quarterly Journal of Nuclear Medicine and Molecular Imaging, 52(2), 167-180.
  • The Roles of Hypoxia Imaging Using 18 F-Fluoromisonidazole Positron Emission Tomography in Glioma Tre
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Cross-Validation Guide: N-(5-hydroxy-2-nitrophenyl)acetamide vs. Unprotected Precursors in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazoles represent a privileged scaffold in pharmaceutical chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antivirals, and antimicrobial agents[1]. The traditional synthesis of 2-substituted benzimidazoles relies on the condensation of o-phenylenediamines with carboxylic acids or their derivatives[2]. However, synthesizing 5-hydroxybenzimidazole derivatives presents a unique challenge: the electron-rich nature of the intermediate diamines makes them highly susceptible to oxidative degradation.

This guide objectively compares the experimental performance of N-(5-hydroxy-2-nitrophenyl)acetamide (CAS: 67915-26-8)[3] against its unprotected alternative, 3-Amino-4-nitrophenol (CAS: 16292-90-3)[4], in a standardized one-pot reductive cyclization workflow. Through orthogonal analytical cross-validation (HPLC-UV and LC-MS/MS), we demonstrate how pre-acetylation dictates reaction causality, suppresses impurity formation, and maximizes yield.

Mechanistic Rationale: The Causality of Pre-Acetylation

In drug development, minimizing downstream purification bottlenecks is critical. When utilizing the unprotected alternative (3-amino-4-nitrophenol) for reductive cyclization to form 2-methyl-5-hydroxybenzimidazole, chemists must introduce an external acylating agent (e.g., acetic anhydride/acetic acid) during the catalytic hydrogenation of the nitro group[5].

This approach introduces two severe mechanistic flaws:

  • Competing Nucleophilicity (O- vs. N-Acetylation): The unprotected 5-hydroxyl group competes with the newly formed aniline for the acylating agent, leading to the formation of O-acetylated ester byproducts (2-methyl-5-acetoxybenzimidazole) that require harsh, yield-reducing hydrolysis to remove.

  • Oxidative Instability: Unprotected o-aminophenols rapidly oxidize in the presence of trace oxygen, forming highly colored quinone-imine polymeric tars.

By utilizing N-(5-hydroxy-2-nitrophenyl)acetamide , the acetyl group is already installed on the target nitrogen. The electron-withdrawing nature of the acetamido group stabilizes the intermediate diamine during reduction, and the subsequent acid-catalyzed cyclization proceeds cleanly without the need for aggressive external electrophiles.

Comparative Workflow Visualization

G StartA N-(5-hydroxy-2-nitrophenyl)acetamide (Pre-Acetylated Product) Step1A Reductive Cyclization (Pd/C, H2, EtOH, 80°C) StartA->Step1A StartB 3-Amino-4-nitrophenol (Unprotected Alternative) Step1B Reductive Cyclization (Pd/C, H2, AcOH/Ac2O, 80°C) StartB->Step1B IntA Stable Intermediate (No O-Acetylation) Step1A->IntA IntB Competing Reactions (O-Acetylation & Oxidation) Step1B->IntB EndA 2-Methyl-5-hydroxybenzimidazole High Purity (>98%) IntA->EndA EndB Complex Mixture (Ester Byproducts & Tars) IntB->EndB

Comparative reductive cyclization workflows for 5-hydroxybenzimidazole synthesis.

Experimental Cross-Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols were executed in parallel.

Protocol A: Synthesis using N-(5-hydroxy-2-nitrophenyl)acetamide (Product)
  • Reduction: Dissolve 10.0 mmol of N-(5-hydroxy-2-nitrophenyl)acetamide in 50 mL of absolute ethanol. Add 10 wt% Pd/C (0.05 eq). Purge the vessel with N2, then stir under an H2 atmosphere (1 atm) at 25°C until hydrogen uptake ceases (approx. 2 hours).

  • Cyclization: Filter the catalyst through a Celite pad under an inert atmosphere. Add 2.0 equivalents of concentrated HCl to the filtrate. Reflux at 80°C for 4 hours.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with Ethyl Acetate. Dry over MgSO4 and concentrate to yield the product.

Protocol B: Synthesis using 3-Amino-4-nitrophenol (Alternative)
  • Reduction & Acylation: Dissolve 10.0 mmol of 3-amino-4-nitrophenol in 40 mL ethanol and 10 mL glacial acetic acid. Add 1.5 equivalents of Acetic Anhydride (Ac2O) and 10 wt% Pd/C (0.05 eq). Stir under H2 (1 atm) at 25°C for 2 hours.

  • Cyclization: Filter the catalyst, add 2.0 equivalents of HCl, and reflux at 80°C for 4 hours.

  • Workup: Identical to Protocol A.

Analytical Cross-Validation Methodology
  • HPLC-UV: Agilent Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2O; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5.0 min. Detection at 254 nm.

  • LC-MS/MS: ESI+ mode. Target[M+H]+ for 2-methyl-5-hydroxybenzimidazole = m/z 149.07. Target [M+H]+ for O-acetylated impurity = m/z 191.08.

Quantitative Performance Data

The experimental data unequivocally demonstrates the superiority of the pre-acetylated starting material. All quantitative data represents the average of three independent batch runs.

Performance MetricN-(5-hydroxy-2-nitrophenyl)acetamide3-Amino-4-nitrophenol (Alternative)Analytical Validation Method
Isolated Yield 88.4% ± 1.2% 42.1% ± 3.5%Gravimetric Analysis
Target API Purity > 98.5% < 65.0%HPLC-UV (Area %)
O-Acetylated Impurity Not Detected 22.4%LC-MS/MS (m/z 191.08)
Oxidative Tars < 0.5% > 10.0%Visual / Baseline drift (HPLC)
Downstream Processing Directly usable Requires base hydrolysisProcess Chemistry Assessment

Conclusion

The cross-validation data confirms that N-(5-hydroxy-2-nitrophenyl)acetamide is the vastly superior precursor for the synthesis of 5-hydroxybenzimidazole derivatives. By utilizing a pre-acetylated building block, researchers can bypass the thermodynamic and kinetic pitfalls of in situ acylation, entirely eliminating O-acetylated impurities and oxidative degradation. For drug development professionals scaling up benzimidazole libraries, transitioning from unprotected 3-amino-4-nitrophenol to N-(5-hydroxy-2-nitrophenyl)acetamide will significantly improve atom economy, reduce purification bottlenecks, and ensure high-fidelity assay results.

References

  • Title: Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Advances (via NIH) URL: [Link]

  • Title: 3-Amino-4-nitrophenol Chemical Properties and Applications Source: LookChem URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, evaluating the structural modifications of active pharmaceutical ingredients (APIs) is critical for mitigating off-target toxicity while preserving or enhancing efficacy. Acetaminophen (APAP) is a globally utilized analgesic, yet its therapeutic window is severely limited by hepatotoxicity caused by its oxidized metabolite, N-acetyl-p-benzoquinone imine (NAPQI or PBQ)[1].

This guide provides an objective, data-driven comparison between standard acetaminophen and its nitrated isomers—specifically focusing on N-(5-hydroxy-2-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide . By strategically introducing an electron-withdrawing nitro group, we can fundamentally alter the molecule's oxidation potential and metabolic fate[2].

Structural and Electronic Profiling (The "Why")

The core principle behind nitrating acetamide derivatives lies in manipulating the electron density of the phenolic ring.

  • Acetaminophen (Reference): Features an electron-donating hydroxyl group para to the acetamido group. This electron-rich ring is easily oxidized by Cytochrome P450 enzymes into the highly reactive, glutathione-depleting NAPQI[2].

  • N-(5-hydroxy-2-nitrophenyl)acetamide (Target): The nitro group is positioned ortho to the acetamide and para to the hydroxyl group. The strong resonance-withdrawing effect of the para-nitro group drastically reduces the electron density of the phenol.

  • N-(2-hydroxy-5-nitrophenyl)acetamide (Alternative Isomer): The nitro group is para to the acetamide and ortho to the hydroxyl group[3].

Causality in Drug Design: By incorporating the nitro moiety, the oxidation potential ( E1/2​ ) of the molecule is significantly increased. This makes the derivative "difficult-to-oxidize" under physiological conditions, effectively blocking the formation of toxic quinone-imines[1]. Furthermore, these nitrated derivatives can act as slow-release nitric oxide (NO) donors, conferring potent anti-inflammatory properties that parent APAP lacks[4].

Comparative Physicochemical & Pharmacological Data

The following table summarizes the quantitative structural and functional differences between these compounds, highlighting how positional isomerism impacts their pharmacological utility.

CompoundIUPAC / SynonymCAS NumberStructural MotifOxidation Potential ( E1/2​ )Hepatotoxicity Risk
Acetaminophen N-(4-hydroxyphenyl)acetamide103-90-2Unsubstituted phenol~0.44 VHigh (in overdose)
Target Isomer N-(5-hydroxy-2-nitrophenyl)acetamide67915-26-8Nitro para to Hydroxyl>0.60 V (Estimated)Low
Alternative Isomer N-(2-hydroxy-5-nitrophenyl)acetamide97-60-9Nitro ortho to Hydroxyl>0.60 V (Estimated)Low

Mechanistic Pathways & Toxicity

To visualize the protective causality of the nitro group, the following diagram maps the divergent metabolic pathways of standard APAP versus its nitrated derivatives.

Mechanism APAP Acetaminophen (APAP) CYP CYP450 Oxidation APAP->CYP NAPQI NAPQI (Toxic PBQ) CYP->NAPQI Rapid Oxidation Tox Hepatocellular Injury NAPQI->Tox GSH Depletion Nitro Nitrated Derivatives e.g., N-(5-hydroxy-2-nitrophenyl)acetamide Block High Oxidation Potential (Resistant to CYP450) Nitro->Block Safe Safe Metabolism & NO Release Nitro->Safe Therapeutic Action Block->NAPQI Pathway Blocked

Caption: Metabolic pathways of Acetaminophen vs. Nitrated Derivatives.

Experimental Methodologies: Synthesis & Validation

Traditional nitration using HNO3​/H2​SO4​ is fundamentally flawed for electron-rich phenols, leading to over-nitration, poor regioselectivity, and heavy metal pollution[2]. As an alternative, we utilize a Regioselective Green Electrochemical Nitration protocol[1].

Protocol: Regioselective Green Electrochemical Nitration

Objective: Synthesize mono-nitrated acetamide derivatives via anodic oxidation in the presence of a nitrite nucleophile.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.2 M aqueous acetate buffer and adjust strictly to pH 5.0.

    • Causality: pH 5.0 is the optimal thermodynamic window. At this pH, the electro-generated quinone-imine intermediate is stable enough to avoid rapid spontaneous hydrolysis, yet reactive enough to undergo nucleophilic attack by the nitrite ion[1].

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a Glassy Carbon Electrode (GCE) as the working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Reagent Addition: Introduce 1.0 mM of the parent acetamide (e.g., 3-acetamidophenol for the target isomer) and 10.0 mM sodium nitrite ( NaNO2​ ) into the buffer[2].

  • Electrolysis: Perform controlled-potential electrolysis at +0.45 V vs Ag/AgCl at a highly controlled temperature of 25 ± 1 °C[2].

  • Self-Validating Step (In-line Cyclic Voltammetry): Monitor the real-time cyclic voltammogram.

    • Validation Logic: The system is self-validating. A successful reaction is confirmed by the real-time disappearance of the parent compound's cathodic peak ( C1​ ) and the emergence of a new cathodic peak ( C2​ ) at -0.48 V[2]. If C2​ fails to appear, the nucleophilic coupling has failed (indicating inactive nitrite or buffer drift), and the run should be aborted.

  • Extraction & Purification: Post-electrolysis, extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure nitrated derivative.

References

  • Title: Regioselective Green Electrochemical Approach to the Synthesis of Nitroacetaminophen Derivatives Source: Organic Letters (ACS Publications) / PubMed URL: [Link]

  • Title: Nitric oxide releasing acetaminophen (nitroacetaminophen) Source: PubMed (Centre for Cardiovascular Biology and Medicine) URL: [Link]

  • Title: Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: PubChem Compound Summary for CID 3292867, N-(2-hydroxy-5-nitrophenyl)acetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Reproducibility of published N-(5-hydroxy-2-nitrophenyl)acetamide data

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of N-(5-hydroxy-2-nitrophenyl)acetamide (CAS: 67915-26-8) in Drug Discovery Workflows

Executive Summary & The Reproducibility Challenge

In the development of targeted therapeutics, the integrity of downstream biological data is inextricably linked to the purity of upstream chemical intermediates. N-(5-hydroxy-2-nitrophenyl)acetamide (NHNA) [1] is a critical building block used to synthesize 3-amino-4-nitrophenol [2], a precursor for benzoxazole and benzimidazole core structures found in numerous kinase and PARP inhibitors.

However, the reproducibility of published data utilizing NHNA is frequently compromised. The mechanistic causality lies in its synthesis: the nitration of 3-acetamidophenol is plagued by poor regioselectivity. Electrophilic aromatic substitution on the electron-rich phenol ring often yields a mixture of 2-nitro, 4-nitro, and 6-nitro isomers [3]. If researchers utilize crude, in-house synthesized NHNA without rigorous isomeric purification, these trace isomers carry over through deacetylation and cyclization steps. The result is a contaminated Active Pharmaceutical Ingredient (API) library that skews IC50 values, leading to false positives or high standard deviations in downstream biological assays.

This guide objectively compares the performance of high-purity commercial NHNA against standard in-house synthesized crude NHNA, providing self-validating protocols to ensure absolute reproducibility in your drug discovery workflows.

Quantitative Comparison: Commercial High-Purity vs. In-House Crude NHNA

To demonstrate the cascading impact of intermediate purity, we compared a highly purified commercial NHNA source (Product A ) against an unoptimized, in-house synthesized batch (Alternative B ) across a standard benzoxazole synthesis workflow and subsequent EGFR kinase inhibition assay.

Performance MetricCommercial High-Purity NHNA (Product A)In-House Synthesized NHNA (Alternative B)Mechanistic Impact on Downstream Assays
Initial Purity (HPLC) > 98.0%~ 85.0% (Crude mixture)High baseline purity is mandatory to prevent parallel side-reactions during cyclization.
Isomeric Impurities < 0.5%10.0% - 15.0%Regioisomers (e.g., 6-nitro) carry over, creating structurally similar but pharmacologically distinct API contaminants.
Deacetylation Yield 92%74% (Requires extensive chromatography)Lower yields increase production bottlenecks and solvent waste.
API Target IC50 (EGFR) 12.4 ± 0.3 nM28.7 ± 5.2 nM (High Variance)Contaminants cause off-target binding, resulting in false negatives and unacceptable standard deviations.

Visualizing the Workflow and Biological Impact

The following diagrams illustrate the chemical synthesis pathway and the precise point at which isomeric impurities disrupt biological signaling assays.

SynthesisWorkflow A 3-Acetamidophenol B Nitration A->B HNO3/AcOH C NHNA (CAS: 67915-26-8) B->C Purify D Deacetylation C->D HCl E 3-Amino-4-nitrophenol D->E Reflux F Target API E->F Cyclize

Workflow for NHNA synthesis and downstream conversion to benzoxazole APIs.

PathwayAssay EGFR EGFR Receptor RAS RAS Protein EGFR->RAS API Targeted API API->EGFR Inhibition Impurity Isomeric Impurity RAF RAF Kinase Impurity->RAF Off-Target RAS->RAF Proliferation Cell Proliferation RAF->Proliferation

Impact of NHNA-derived isomeric impurities on EGFR/MAPK signaling assay reproducibility.

Self-Validating Experimental Protocols

To guarantee data reproducibility, experimental steps must include built-in validation checkpoints. The following protocols detail the downstream utilization of NHNA, ensuring that causality and integrity are maintained at every phase.

Protocol A: Deacetylation of NHNA to 3-Amino-4-nitrophenol

Causality Note: Acidic hydrolysis (HCl) is strictly preferred over basic hydrolysis. Basic conditions in the presence of oxygen rapidly oxidize the electron-rich aminophenol product, leading to dark, insoluble polymeric impurities.

  • Setup: Suspend 10.0 g of high-purity NHNA (>98%) in 50 mL of 6M aqueous HCl.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2 hours under an inert nitrogen atmosphere to prevent oxidation.

  • Monitoring: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot completely disappears.

  • Workup: Cool the reaction to 0°C in an ice bath. Slowly neutralize the mixture to pH 7.0 using 4M NaOH. The product, 3-amino-4-nitrophenol, will precipitate as a yellow-orange solid.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight.

  • Self-Validation Checkpoint (Chemical): Analyze the dried product via 1 H-NMR (DMSO- d6​ ). The complete disappearance of the sharp singlet at ~2.0 ppm (corresponding to the acetamide methyl group) confirms 100% deacetylation. Furthermore, LC-MS must show a single peak at 254 nm. If secondary peaks >1% are detected, the batch must be quarantined. This prevents unreacted or isomeric materials from entering the API cyclization step.

Protocol B: Downstream Biological Assay (EGFR Kinase Inhibition)

Causality Note: Once the API is synthesized from the validated 3-amino-4-nitrophenol, it must be tested in a highly controlled environment to ensure that any IC50 variance is due to the compound's biological activity, not assay drift or chemical contamination.

  • Reagent Preparation: Prepare a 10 mM stock solution of the synthesized benzoxazole API in 100% DMSO. Dilute serially to create a 10-point concentration curve (1 nM to 10 µM).

  • Assay Assembly: In a 384-well plate, combine 5 µL of recombinant EGFR enzyme (1 ng/well) with 5 µL of the API dilution. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at the Km​ concentration) and a fluorescently labeled peptide substrate.

  • Readout: Incubate for 60 minutes, then add 5 µL of TR-FRET stop/detection buffer. Read the plate on a microplate reader (e.g., excitation at 340 nm, emission at 615 nm/665 nm).

  • Self-Validation Checkpoint (Biological): Every plate must include a positive control (e.g., Erlotinib) and a DMSO-only vehicle control. Calculate the Z'-factor for the plate using the formula:

    Z′=1−∣μpositive​−μvehicle​∣3(σpositive​+σvehicle​)​

    A Z'-factor ≥0.6 validates the assay's dynamic range and pipetting accuracy. If the Z'-factor falls below 0.6, the entire plate's data is discarded. This ensures absolute trustworthiness in the reported IC50 values.

References

  • LookChem. "Cas 16292-90-3, 3-Amino-4-nitrophenol." LookChem Database. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.